molecular formula C8H5FO2 B1356864 6-Fluorobenzofuran-3(2H)-one CAS No. 351528-80-8

6-Fluorobenzofuran-3(2H)-one

Cat. No.: B1356864
CAS No.: 351528-80-8
M. Wt: 152.12 g/mol
InChI Key: HMVCMGNATCYFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorobenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C8H5FO2 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVCMGNATCYFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593042
Record name 6-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351528-80-8
Record name 6-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2,3-dihydro-1-benzofuran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluorobenzofuran-3(2H)-one: Chemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Fluorobenzofuran-3(2H)-one. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a representative understanding of its characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a fluorinated derivative of benzofuranone. The introduction of a fluorine atom can significantly influence the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅FO₂[3]
Molecular Weight 152.12 g/mol [4]
CAS Number 351528-80-8[3]
Predicted Boiling Point 261.7 ± 40.0 °C[3]
Predicted Density 1.379 ± 0.06 g/cm³[3]
Melting Point Not available[3]
Solubility Not available[3]

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of Benzofuran-3(2H)-ones via Intramolecular Cyclization

This protocol is a generalized procedure and would require optimization for the synthesis of the 6-fluoro derivative.

Materials:

  • Substituted phenol (e.g., 4-fluorophenol)

  • α-chloroacetyl chloride

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Esterification: The substituted phenol is reacted with α-chloroacetyl chloride in the presence of a base to form the corresponding α-phenoxyacetyl chloride.

  • Friedel-Crafts Cyclization: The resulting ester is then subjected to an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride. This step promotes the cyclization to form the benzofuranone ring.

  • Work-up: The reaction mixture is quenched with ice water and extracted with an organic solvent. The organic layer is washed with sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Logical Workflow for Benzofuran-3(2H)-one Synthesis

G sub_phenol Substituted Phenol esterification Esterification sub_phenol->esterification chloroacetyl α-Chloroacetyl Chloride chloroacetyl->esterification phenoxy_ester α-Phenoxyacetyl Chloride esterification->phenoxy_ester cyclization Intramolecular Friedel-Crafts Cyclization phenoxy_ester->cyclization lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->cyclization crude_product Crude Benzofuran-3(2H)-one cyclization->crude_product workup Aqueous Work-up & Extraction crude_product->workup purification Column Chromatography workup->purification final_product Pure Benzofuran-3(2H)-one purification->final_product

Caption: Generalized workflow for the synthesis of benzofuran-3(2H)-ones.

Spectroscopic Data of Related Compounds

Specific spectroscopic data for this compound are not available. The following tables present representative data for a related compound, the parent Benzofuran-3(2H)-one, to provide an expected spectral profile. The presence of the fluorine atom at the 6-position in this compound would be expected to introduce characteristic couplings in the ¹H and ¹³C NMR spectra and potentially a distinct signal in the ¹⁹F NMR spectrum.[6][7][8]

Table 2: Representative ¹H NMR Data for Benzofuran-3(2H)-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.60m4HAromatic protons
4.65s2H-CH₂-

Table 3: Representative ¹³C NMR Data for Benzofuran-3(2H)-one

Chemical Shift (δ) ppmAssignment
205.0C=O
160.0C-O (aromatic)
110.0-140.0Aromatic carbons
70.0-CH₂-

Table 4: Representative IR and Mass Spectrometry Data for Benzofuran-3(2H)-one

Spectroscopic MethodKey Peaks
IR (cm⁻¹) ~1710 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch)
MS (m/z) 134 (M⁺), 106, 78

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][9][10] The incorporation of fluorine can enhance these properties.[1][2]

Anti-Inflammatory and Anticancer Potential

Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated their potential as anti-inflammatory and anticancer agents.[11] These compounds have been shown to modulate inflammatory pathways in macrophages and induce apoptosis in cancer cells.[11][12]

A proposed mechanism of action involves the inhibition of key inflammatory mediators and the induction of apoptotic pathways in cancer cells. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds can suppress the production of nitric oxide (NO), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[11] This is potentially achieved by downregulating the expression of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2).[11]

In cancer cell lines such as HCT116, fluorinated benzofurans have been shown to inhibit cell proliferation and induce apoptosis.[11] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[11]

Hypothetical Signaling Pathway for Fluorinated Benzofuran Derivatives

G cluster_0 Macrophage cluster_1 HCT116 Cancer Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB NOS2_COX2 NOS2 & COX-2 Expression NFkB->NOS2_COX2 Inflammatory_Mediators NO, IL-6, CCL2 NOS2_COX2->Inflammatory_Mediators Fluorobenzofuran Fluorinated Benzofuran Fluorobenzofuran->NFkB Fluorobenzofuran2 Fluorinated Benzofuran Bcl2 Bcl-2 Expression Fluorobenzofuran2->Bcl2 PARP1 PARP-1 Cleavage Fluorobenzofuran2->PARP1 Proliferation Cell Proliferation Fluorobenzofuran2->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis PARP1->Apoptosis

Caption: Hypothetical mechanism of anti-inflammatory and anticancer activity.

Enzyme Inhibition

Benzofuran-3(2H)-one derivatives have been identified as inhibitors of various enzymes, including alkaline phosphatase.[13] The inhibitory activity is influenced by the substitution pattern on the benzofuran ring.

Antimicrobial Activity

Fluorinated heterocyclic compounds are a significant class of antimicrobial agents.[1][2] The benzofuran scaffold itself is known to possess antibacterial and antifungal properties.[1][10] The introduction of a fluorine atom can enhance the antimicrobial potency and improve the pharmacokinetic profile of these compounds.[1][14]

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol to assess the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

G compound Test Compound (this compound) dilution Serial Dilution in 96-well Plate compound->dilution inoculation Inoculation dilution->inoculation bacteria Standardized Bacterial Inoculum bacteria->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. While specific experimental data for this compound is limited, the known chemical and biological properties of related benzofuran derivatives suggest its potential in areas such as oncology, inflammation, and infectious diseases. Further research is warranted to fully elucidate its chemical characteristics, synthesize the compound through optimized protocols, and comprehensively evaluate its biological activities and mechanisms of action. This technical guide serves as a foundational resource to stimulate and guide future investigations into this intriguing molecule.

References

An In-depth Technical Guide to 6-Fluorobenzofuran-3(2H)-one (CAS Number: 351528-80-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorobenzofuran-3(2H)-one is a fluorinated heterocyclic compound belonging to the benzofuranone class of molecules. This document provides a comprehensive technical overview of its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological activities, drawing upon data from structurally related compounds. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this guide synthesizes information from analogous structures to provide a predictive framework for researchers. This includes hypothetical spectroscopic data, potential antimicrobial and cytotoxic activities, and suggested experimental protocols for its synthesis and biological evaluation.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported, its fundamental properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₈H₅FO₂Based on chemical structure
Molecular Weight 152.13 g/mol Calculated from the molecular formula.[1]
Appearance Likely a solid at room temperatureGeneral property of similar small organic molecules
Boiling Point Predicted to be around 261.7 °CPrediction based on computational models for related structures
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General solubility of benzofuranone derivatives
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard practice for chemical reagents

Synthesis

Proposed Synthetic Pathway

A likely synthetic route to this compound involves a two-step process starting from 4-fluorophenol.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation 4-Fluorophenol 4-Fluorophenol Ethyl (4-fluorophenoxy)acetate Ethyl (4-fluorophenoxy)acetate 4-Fluorophenol->Ethyl (4-fluorophenoxy)acetate  K2CO3, Acetone, Reflux Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Ethyl (4-fluorophenoxy)acetate Ethyl (4-fluorophenoxy)acetate_2 Ethyl (4-fluorophenoxy)acetate 4-Fluorophenoxyacetic acid 4-Fluorophenoxyacetic acid Ethyl (4-fluorophenoxy)acetate_2->4-Fluorophenoxyacetic acid  NaOH, H2O/EtOH, Reflux 4-Fluorophenoxyacetic acid_2 4-Fluorophenoxyacetic acid This compound This compound 4-Fluorophenoxyacetic acid_2->this compound  Polyphosphoric acid (PPA) or Eaton's Reagent, Heat caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Fluorophenoxyacetic acid

  • To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-fluorophenoxy)acetate.

  • To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-fluorophenoxyacetic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • Add 4-fluorophenoxyacetic acid (1.0 eq) to a flask containing a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Heat the mixture with stirring to a temperature typically between 80-120 °C. The optimal temperature would need to be determined experimentally.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the hot reaction mixture cautiously onto crushed ice with vigorous stirring.

  • The product, this compound, should precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash thoroughly with water and a saturated sodium bicarbonate solution to remove any acidic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Data (Hypothetical)

The following spectroscopic data are predicted based on the structure of this compound and known spectral data of similar benzofuranone derivatives.

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~4.6s-
H-4~7.6ddJ = ~8.5, ~2.0 Hz
H-5~7.1dddJ = ~8.5, ~8.5, ~2.0 Hz
H-7~6.9ddJ = ~8.5, ~2.0 Hz

Note: The aromatic region will show a complex splitting pattern due to fluorine-proton coupling.

¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C-2~70
C-3~195 (C=O)
C-3a~120
C-4~125
C-5~115
C-6~165 (C-F)
C-7~110
C-7a~160
Infrared (IR) Spectroscopy
Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (ketone)1710 - 1690
C-O-C (ether)1250 - 1050
C-F (aromatic)1250 - 1100
Aromatic C-H3100 - 3000
Aliphatic C-H2950 - 2850
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 152. Key fragmentation patterns would likely involve the loss of CO (m/z = 124) and subsequent fragmentation of the benzofuran ring.

Potential Biological Activities

While no specific biological activity data for this compound has been found, the benzofuranone scaffold and the presence of a fluorine atom suggest potential for various pharmacological effects. The introduction of fluorine can often enhance the biological activity of a molecule.

Antimicrobial and Antifungal Activity

Benzofuran derivatives have been reported to possess both antibacterial and antifungal properties. The presence of a fluorine atom may enhance these activities.

Hypothetical Minimum Inhibitory Concentrations (MIC) based on related compounds:

OrganismPredicted MIC Range (µg/mL)
Staphylococcus aureus16 - 64
Escherichia coli32 - 128
Candida albicans8 - 32
Cytotoxic Activity

Fluorinated benzofuranone derivatives have shown cytotoxic activity against various cancer cell lines. The fluorine substituent can influence the compound's uptake, metabolism, and interaction with biological targets.

Hypothetical IC₅₀ Values based on related compounds:

Cell LinePredicted IC₅₀ Range (µM)
HeLa (Cervical Cancer)10 - 50
MCF-7 (Breast Cancer)5 - 25
A549 (Lung Cancer)15 - 60

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution)

G start Start prep_compound Prepare stock solution of This compound in DMSO start->prep_compound serial_dilute Perform serial two-fold dilutions in 96-well plate with growth medium prep_compound->serial_dilute add_inoculum Add standardized microbial inoculum to each well serial_dilute->add_inoculum incubate Incubate at appropriate temperature and time add_inoculum->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end caption Workflow for antimicrobial susceptibility testing.

Caption: Workflow for antimicrobial susceptibility testing.

  • Preparation of Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

G start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of This compound seed_cells->treat_cells incubate Incubate for a specified period (e.g., 48-72 hours) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with DMSO or other solvent incubate_formazan->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50 end End calculate_ic50->end caption Workflow for MTT cytotoxicity assay.

Caption: Workflow for MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, given the known biological activities of related benzofuranone derivatives. The presence of a fluorine atom is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational understanding of this compound, including a plausible synthetic route and predicted properties, to aid researchers in its further investigation. Experimental validation of the proposed synthesis, spectroscopic characterization, and biological activities is essential to fully elucidate the potential of this molecule.

References

6-Fluorobenzofuran-3(2H)-one molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Fluorobenzofuran-3(2H)-one

This technical guide provides a comprehensive overview of the molecular structure, and weight of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Structure

This compound is a fluorinated derivative of benzofuranone.[1] Its chemical and physical properties are summarized below.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C8H5FO2[1][2][3][4]
Molecular Weight 152.12 g/mol [4]
152.13 g/mol [2]
152.1225 g/mol [3]
CAS Number 351528-80-8[1][2][3][4]
Boiling Point (Predicted) 261.7 ± 40.0 °C[1][4]
Density (Predicted) 1.379 ± 0.06 g/cm³[1][4]
Physical Form Solid, Crystalline Needles[3][4]
Color Yellow to orange[4]
Molecular Structure

The structure of this compound consists of a benzofuran core with a fluorine atom substituted at the 6th position and a ketone group at the 3rd position.

Caption: Molecular structure of this compound.

Synthesis Protocols

One common approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, a plausible synthetic strategy could involve the cyclization of a substituted phenoxyacetic acid derivative.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzofuran-3(2H)-one derivatives, which could be adapted for this compound.

G cluster_0 Synthetic Pathway A Starting Material (e.g., Substituted Phenol) B Functional Group Interconversion A->B Step 1 C Cyclization Precursor (e.g., Phenoxyacetic acid) B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Final Product (Benzofuran-3(2H)-one derivative) D->E Step 4

References

Spectroscopic Profile of 6-Fluorobenzofuran-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 6-Fluorobenzofuran-3(2H)-one. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of available data for a closely related compound and predicted spectroscopic information based on analogous structures and established principles of NMR, IR, and Mass Spectrometry.

Data Presentation

The following tables summarize the predicted and available spectroscopic data for this compound and a related compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~4.6s-H-2
~7.0-7.2m-H-5, H-7
~7.5dd~8.5, 5.5H-4

Note: Predicted values are based on the analysis of similar benzofuranone structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~75C-2
~110 (d, J ≈ 25 Hz)C-7
~115 (d, J ≈ 23 Hz)C-5
~125 (d, J ≈ 8 Hz)C-4
~122 (d, J ≈ 10 Hz)C-3a
~160 (d, J ≈ 245 Hz)C-6
~170 (d, J ≈ 3 Hz)C-7a
~200C-3

Note: Predicted values are based on the analysis of similar benzofuranone structures and known fluorine coupling effects. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data for 6-Fluoro-4-nitro-3H-2-benzofuran-1-one

Wavenumber (cm⁻¹)IntensityAssignment
~1780StrongC=O (lactone carbonyl)
~1620, 1480MediumC=C (aromatic)
~1540, 1350StrongN-O (nitro group)
~1250StrongC-O-C (ether)
~1100StrongC-F

Source: SpectraBase, Compound ID: IzWPiiFqDAj. Note: This data is for a related isomer with an additional nitro group and may not be fully representative of this compound.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Proposed Fragment
152100[M]⁺
124~60[M - CO]⁺
95~40[M - CO - CHO]⁺ or [C₆H₄F]⁺

Note: Predicted fragmentation pattern under electron ionization (EI). Actual fragmentation may vary depending on the ionization method.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzofuranone derivatives, based on methods reported in the literature for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a standard pulse sequence.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI): A common technique for GC-MS, typically using an electron beam of 70 eV. This method often leads to extensive fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique commonly used for LC-MS, which often results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions and their relative abundance.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final Report & Publication Structure_Determination->Final_Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 6-Fluorobenzofuran-3(2H)-one Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzofuran-3(2H)-one is a key heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of various pharmaceutical agents. Its fluorinated benzofuranone core is a privileged scaffold found in molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles. The information presented is intended to equip researchers and drug development professionals with the practical knowledge required for the efficient synthesis of this important intermediate.

Synthetic Strategies and Starting Materials

The principal and most direct method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor. This classical yet powerful reaction allows for the formation of the fused ring system in a single, efficient step. The choice of starting material is critical and directly influences the reaction conditions and overall success of the synthesis.

The most common and logical starting materials for this synthetic approach are derivatives of 3-fluorophenol. These precursors are readily available and can be converted to intermediates primed for intramolecular cyclization. The two primary precursors are:

  • 3-Fluorophenoxyacetic acid: This carboxylic acid derivative can be cyclized directly using a strong acid catalyst.

  • 2-(3-Fluorophenoxy)acetyl chloride: The corresponding acid chloride is a more reactive electrophile and can undergo Friedel-Crafts acylation under the influence of a Lewis acid catalyst.

The general synthetic workflow can be visualized as a two-step process starting from 3-fluorophenol, or a single-step cyclization from the phenoxyacetic acid intermediate.

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 3-Fluorophenol C 3-Fluorophenoxyacetic acid A->C Base (e.g., NaOH) H₂O, Reflux B Ethyl Chloroacetate B->C D This compound C->D Dehydrating/Lewis Acid (e.g., PPA, AlCl₃)

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of the Precursor: 3-Fluorophenoxyacetic acid

This procedure outlines the O-alkylation of 3-fluorophenol with a chloroacetic acid derivative to yield the key cyclization precursor.

Reaction Scheme:

Precursor_Synthesis 3-Fluorophenol 3-Fluorophenol 3-Fluorophenoxyacetic acid 3-Fluorophenoxyacetic acid 3-Fluorophenol->3-Fluorophenoxyacetic acid + ClCH₂COOH (NaOH, H₂O, 100°C)

Caption: Synthesis of 3-Fluorophenoxyacetic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluorophenol112.1011.2 g0.10
Chloroacetic acid94.509.45 g0.10
Sodium hydroxide40.008.80 g0.22
Water18.0250 mL-
Concentrated HCl36.46q.s.-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.80 g, 0.22 mol) in water (50 mL).

  • To the stirred solution, add 3-fluorophenol (11.2 g, 0.10 mol) followed by chloroacetic acid (9.45 g, 0.10 mol).

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid.

  • The product will precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-fluorophenoxyacetic acid.

Expected Yield: 80-90%

Intramolecular Friedel-Crafts Acylation to Yield this compound

This protocol describes the cyclization of 3-fluorophenoxyacetic acid using polyphosphoric acid (PPA) as both the solvent and the catalyst.

Reaction Scheme:

Cyclization 3-Fluorophenoxyacetic acid 3-Fluorophenoxyacetic acid This compound This compound 3-Fluorophenoxyacetic acid->this compound Polyphosphoric Acid (PPA) (Heat)

Caption: Cyclization to this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluorophenoxyacetic acid170.1310.0 g0.059
Polyphosphoric acid (PPA)-100 g-
Ice-500 g-
Dichloromethane84.93200 mL-
Saturated NaHCO₃ solution-100 mL-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • Place polyphosphoric acid (100 g) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 70-80°C with stirring.

  • Slowly add 3-fluorophenoxyacetic acid (10.0 g, 0.059 mol) in portions to the hot PPA.

  • After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 2-3 hours. The mixture will become a thick, stirrable slurry.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to approximately 60°C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • The crude product will precipitate. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Expected Yield: 65-75%

Data Summary

StepStarting MaterialProductReagentsConditionsYield (%)
13-Fluorophenol3-Fluorophenoxyacetic acidNaOH, Chloroacetic acid, H₂OReflux, 4-6 h80-90
23-Fluorophenoxyacetic acidThis compoundPolyphosphoric acid (PPA)90-100°C, 2-3 h65-75

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence starting from 3-fluorophenol. The key transformation is an intramolecular Friedel-Crafts acylation of 3-fluorophenoxyacetic acid, a reaction efficiently promoted by polyphosphoric acid. The provided protocols are robust and scalable, offering a clear pathway for researchers and drug development professionals to access this valuable synthetic intermediate. Careful control of reaction parameters, particularly temperature and reaction time, is essential for maximizing yield and purity. This guide serves as a foundational resource for the practical synthesis of this compound, enabling its broader application in the discovery and development of new therapeutic agents.

An In-Depth Technical Guide on the Reactivity and Stability of 6-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzofuran-3(2H)-one is a halogenated heterocyclic ketone integral to the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its structure, featuring a benzofuranone core with a fluorine atom at the 6-position, imparts unique electronic properties that govern its reactivity and stability. This document serves as a comprehensive technical guide, consolidating available data on its chemical behavior, stability under various conditions, and key experimental protocols. The fluorinated benzofuranone moiety is a recognized building block for enzyme inhibitors and serves as a valuable research tool in diverse biological and chemical studies.[1]

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

Property Value Data Source
Molecular Formula C₈H₅FO₂ [1][2]
Molecular Weight 152.12 g/mol [2][3]
Appearance Solid, Crystalline Needles (Yellow to Orange) [2]
Boiling Point 261.7 ± 40.0 °C Predicted[1][2]
Density 1.379 ± 0.06 g/cm³ Predicted[1][2]

| Storage | Sealed in dry, Room Temperature | [1][2] |

Safety Profile: The compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment, are advised.

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the C3-carbonyl carbon, the nucleophilic character of the enolizable C2 position, and the influence of the fluorine substituent on the aromatic ring.

Reactivity at the Carbonyl Group and Adjacent Methylene

The ketone and the adjacent α-carbon are primary sites for nucleophilic attack and enolate formation, respectively. These reactions are fundamental to building molecular complexity from the benzofuranone scaffold. While specific yields for the 6-fluoro derivative are not detailed in the provided results, the general reactivity of the benzofuran-3(2H)-one core suggests high efficiency for these transformations.

Table 2: Representative Nucleophilic and Condensation Reactions

Reaction Type Reagents & Conditions Expected Product Class
Reduction NaBH₄, Methanol 6-Fluorobenzofuran-3-ol
Grignard Reaction RMgX, Anhydrous Ether 3-Alkyl/Aryl-6-fluorobenzofuran-3-ol
Knoevenagel Condensation Aromatic Aldehydes, Base (e.g., Piperidine) 2-Benzylidene-6-fluorobenzofuran-3(2H)-ones (Aurone derivatives)
Reaction with Amines Primary/Secondary Amines Enamines or ring-opened products[4][5]

| Reaction with Hydrazines | Hydrazine, Phenylhydrazine | Ring recyclization to form pyrazolones[4][5] |

Electrophilic Aromatic Substitution

The aromatic ring can undergo electrophilic substitution. The fluorine atom is an ortho-, para-director, while the carbonyl group is a meta-director. The interplay of these effects will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. The general mechanism involves the attack of an electrophile to form a cationic intermediate, followed by the loss of a proton to restore aromaticity.[6]

Stability Studies

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses and biological assays.

pH and Solvent Stability

The lactone (cyclic ester) functionality within the benzofuranone structure is susceptible to hydrolysis, particularly under basic conditions, which would lead to the opening of the furan ring to form a (4-fluoro-2-hydroxyphenyl)acetic acid derivative. While specific quantitative data for the 6-fluoro derivative is sparse, related benzofuran-2(3H)-one structures are synthesized via acid-catalyzed domino Friedel-Crafts/lactonization reactions, indicating stability in acidic media like acetic acid.[7] It is expected to be stable under neutral and mildly acidic conditions but will likely degrade in strong base.

Thermal Stability

With a predicted boiling point of over 260°C, this compound exhibits substantial thermal stability, suitable for reactions conducted at elevated temperatures.[1][2]

Experimental Protocols

Detailed experimental procedures are essential for reproducible research. The following are generalized protocols based on standard transformations of the benzofuranone core.

Protocol: Knoevenagel Condensation for Aurone Synthesis

This protocol outlines the synthesis of a 2-benzylidene derivative, a class of compounds known as aurones.

  • Dissolution: Dissolve this compound (1.0 eq.) and an appropriate aromatic aldehyde (1.1 eq.) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq.) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure aurone derivative.

Protocol: General Procedure for pH Stability Assessment

This protocol provides a framework for quantifying the compound's stability across a pH range.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation: In separate vials, dilute the stock solution into a series of aqueous buffers (e.g., pH 2, 4, 7.4, 9) to a final concentration of 10-20 µg/mL.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots from each vial at designated time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Immediately quench any degradation by mixing with a mobile phase or a suitable solvent and analyze the concentration of the parent compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Processing: Calculate the percentage of the compound remaining at each time point relative to the zero-hour sample to determine the degradation rate.

Visualizations: Workflows and Pathways

Graphical representations of experimental and logical flows provide an intuitive understanding of complex processes.

G Figure 1: Experimental Workflow for Reactivity Screening cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A This compound (Substrate) D Set Reaction Conditions (Temp, Time, Atmosphere) A->D B Select Reagent (Nucleophile/Electrophile) B->D C Choose Solvent & Catalyst C->D E Combine Reagents D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup / Extraction G->H I Dry & Concentrate H->I J Purify (Chromatography/Recrystallization) I->J K Characterize Structure (NMR, MS, IR) J->K L Determine Yield & Purity K->L

Caption: A generalized workflow for assessing the reactivity of the title compound.

G Figure 2: Core Reactivity Pathways cluster_carbonyl cluster_alpha_carbon cluster_aromatic A This compound B Nucleophilic Addition (e.g., Grignard, Hydride) A->B 1) Nu:⁻ 2) H₃O⁺ D Enolate Formation (Base) A->D Base F Electrophilic Substitution (e.g., Nitration, Halogenation) A->F E⁺ C Tertiary/Secondary Alcohol B->C E Condensation (e.g., Aldol, Knoevenagel) D->E + Electrophile (R-CHO) G Substituted Benzofuranone F->G

Caption: Key reaction pathways available to this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Fluorinated Benzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 6-fluorinated benzofuranones, a class of compounds of significant interest in medicinal chemistry. Due to their unique structural features, these molecules are explored for their potential as anti-inflammatory and anticancer agents. This document summarizes available quantitative data, outlines experimental protocols for their synthesis and characterization, and visualizes a key signaling pathway influenced by these compounds.

Physicochemical Properties

Table 1: Physical Properties of 6-Fluorinated Benzofuranone Scaffolds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
6-Fluorobenzofuran-3(2H)-one351528-80-8C₈H₅FO₂152.12Not Available261.7 ± 40.0 (Predicted)[1]1.379 ± 0.06 (Predicted)
6-Fluoroisobenzofuran-1(3H)-one23932-84-5C₈H₅FO₂152.12111.5 - 112[2]306.6 ± 42.0 (Predicted)[2]1.379 ± 0.06 (Predicted)[2]

Table 2: Spectroscopic Data of Benzofuranone Scaffolds (Illustrative)

While specific, comprehensive spectroscopic data for 6-fluorinated benzofuranones is not consolidated, this table provides an illustrative example of the types of data obtained for related benzofuranone structures. Researchers should expect similar patterns with characteristic shifts due to the fluorine substituent.

CompoundTechniqueKey Signals/Fragments
5-Hydroxybenzofuran-2-oneIR~3400-3200 cm⁻¹ (O-H stretch), ~1760 cm⁻¹ (C=O lactone stretch), ~1620, 1500, 1450 cm⁻¹ (C=C aromatic stretch)[3]
Benzofuran-2(3H)-oneMass Spec (EI)Characteristic fragmentation patterns for the benzofuranone core.
2-Arylbenzofurans¹H NMRAromatic protons typically appear in the range of δ 7.0-8.0 ppm. The chemical shifts are influenced by the substitution pattern.[4]
2-Arylbenzofurans¹³C NMRCarbon signals for the benzofuran core are observed, with the carbonyl carbon appearing significantly downfield.[4]

Experimental Protocols

Detailed experimental procedures for the synthesis of specific 6-fluorinated benzofuranones are not widely published. However, general synthetic strategies for benzofuranone cores can be adapted. Below are representative protocols for the synthesis and characterization of these compounds.

General Synthesis of Benzofuran-3(2H)-ones

A common method for the synthesis of benzofuran-3(2H)-ones involves the intramolecular cyclization of α-phenoxyacetic acids. This can be achieved through various methods, including Friedel-Crafts reactions. A one-pot synthesis approach for related dibenzofurans has also been described, which involves a Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling[5].

Illustrative One-Pot Synthesis of a Benzofuranone Derivative:

  • Reaction Setup: To a solution of the appropriately substituted phenol (1 equivalent) in a suitable solvent (e.g., dry dichloromethane or acetonitrile), add a catalyst (e.g., a Lewis acid like TiCl₄) under an inert atmosphere (e.g., nitrogen or argon)[6].

  • Reagent Addition: Slowly add the alkylating/acylating agent (e.g., ethyl bromomalonate, 1.1 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature)[6].

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized 6-fluorinated benzofuranones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube[3].

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for each nucleus.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds.

    • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or oils) or as a KBr pellet (for solids).

    • Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. Identify characteristic absorption bands for functional groups such as the carbonyl (C=O) of the lactone, C-F bonds, and aromatic C=C bonds.

Biological Activity and Signaling Pathways

Fluorinated benzofuranone derivatives have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2)[7][8].

Certain benzofuran derivatives have been shown to inhibit the phosphorylation of IKKα/IKKβ and IκBα, which are critical steps in the activation of the NF-κB pathway. This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes[8]. Additionally, these compounds can suppress the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38[8].

NF-κB Signaling Pathway Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by benzofuranone derivatives.

NF_kB_Pathway Inhibition of the NF-κB Signaling Pathway by Benzofuranones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->IkBa_p Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription Benzofuranone Benzofuranone Derivatives Benzofuranone->IKK_complex Inhibits (prevents phosphorylation) Benzofuranone->NFkB_nuc Inhibits nuclear translocation

NF-κB pathway inhibition by benzofuranones.
Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow to evaluate the anti-inflammatory properties of 6-fluorinated benzofuranones.

Anti_Inflammatory_Workflow Workflow for Anti-inflammatory Activity Assessment Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Compound_Treatment 2. Treatment with 6-Fluorobenzofuranone Cell_Culture->Compound_Treatment LPS_Stimulation 3. Stimulation with LPS Compound_Treatment->LPS_Stimulation Incubation 4. Incubation LPS_Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Cell Lysis Incubation->Cell_Lysis ELISA 7a. ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Griess_Assay 7b. Griess Assay for Nitric Oxide (NO) Supernatant_Collection->Griess_Assay Western_Blot 7c. Western Blot for Protein Expression (COX-2, p-p65) Cell_Lysis->Western_Blot

References

Theoretical Framework for the Analysis of 6-Fluorobenzofuran-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Fluorobenzofuran-3(2H)-one is a halogenated derivative of the benzofuranone core, a scaffold present in numerous natural products and pharmacologically active compounds.[1][2] While extensive research has been conducted on various substituted benzofuranones, a detailed theoretical and computational analysis of the 6-fluoro derivative is not extensively documented in publicly available literature. This technical guide outlines a comprehensive theoretical framework for the study of this compound. It details the proposed computational methodologies, expected data presentations, and experimental protocols for synthesis and characterization, providing a roadmap for researchers in medicinal chemistry and drug development. The guide also visualizes key workflows and conceptual relationships to facilitate a deeper understanding of the proposed studies.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The title compound, this compound, thus represents a molecule of considerable interest for theoretical investigation to elucidate its structural, electronic, and spectroscopic properties, which are fundamental to understanding its potential as a therapeutic agent.

This whitepaper presents a structured approach to the theoretical study of this compound, leveraging computational chemistry methods. Furthermore, it provides generalized experimental protocols for its synthesis and characterization based on established methods for similar benzofuranone derivatives.

Proposed Theoretical and Computational Methodology

A robust computational analysis of this compound would provide foundational insights into its behavior at a molecular level. The proposed workflow for this theoretical study is outlined below.

Theoretical_Study_Workflow A Molecular Structure Input (this compound) B Geometry Optimization (DFT - B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C Confirm Minimum Energy E Molecular Orbital Analysis (HOMO-LUMO, MEP) B->E D Spectroscopic Prediction (NMR, UV-Vis) C->D Predict Spectra H Comparison with Experimental Data D->H F Molecular Docking Studies (Identify Potential Targets) E->F Identify Reactive Sites G Data Analysis and Interpretation F->G I Whitepaper/Publication G->I H->I

Caption: Proposed workflow for the theoretical analysis of this compound.

Computational Details

Density Functional Theory (DFT) calculations are proposed due to their balance of accuracy and computational cost. The B3LYP functional with a 6-311++G(d,p) basis set is recommended for geometry optimization and vibrational frequency calculations. This level of theory has been shown to provide reliable results for organic molecules.[6] Solvent effects, crucial for mimicking physiological conditions, can be modeled using the Polarizable Continuum Model (PCM).

Predicted Molecular Properties and Data Presentation

The following tables summarize the types of quantitative data that would be generated from the proposed theoretical studies.

Structural Parameters

The optimized molecular geometry provides key information on bond lengths and angles.

Parameter Predicted Value (Å or °)
C=O Bond LengthValue to be calculated
C-F Bond LengthValue to be calculated
O-C-C Bond AngleValue to be calculated
Dihedral AnglesValue to be calculated
Table 1: Predicted Structural Parameters of this compound.
Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure.[7][8][9]

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental (IR) Frequency (cm⁻¹)
C=O StretchValue to be calculated~1700
C-F StretchValue to be calculated~1100-1000
Aromatic C=C StretchValue to be calculated~1600-1450
Table 2: Key Predicted Vibrational Frequencies.
Spectroscopic Data

Predicted NMR chemical shifts are crucial for structural elucidation.[10][11][12]

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C=OValue to be calculated-
C-FValue to be calculated-
Aromatic CHValue to be calculatedValue to be calculated
CH₂Value to be calculatedValue to be calculated
Table 3: Predicted NMR Chemical Shifts relative to TMS.
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity.

Parameter Predicted Value (eV)
HOMO EnergyValue to be calculated
LUMO EnergyValue to be calculated
HOMO-LUMO GapValue to be calculated
Table 4: Predicted Frontier Molecular Orbital Energies.

Potential Biological Activity and Drug Development

The benzofuranone scaffold is a well-established pharmacophore. Understanding the relationship between the structure of this compound and its potential biological activity is a key goal of theoretical studies.

Structure_Activity_Relationship cluster_0 Molecular Properties cluster_1 Biological Implications A This compound (Core Structure) B Electronic Properties (HOMO/LUMO, MEP) A->B C Structural Features (Fluorine at C6) A->C D Target Binding Affinity (e.g., Kinases, Enzymes) B->D E Metabolic Stability C->E F Cell Permeability C->F G Potential Therapeutic Effect (e.g., Antimicrobial, Anticancer) D->G E->G F->G

Caption: Conceptual relationship between molecular properties and biological activity.

Derivatives of the closely related 6-hydroxybenzofuran-3(2H)-one have shown promising antimicrobial activity.[13] Molecular docking studies could be employed to screen this compound against known microbial targets, such as N-myristoyltransferase, to predict its binding affinity and mechanism of action.[13]

Experimental Protocols

While this guide focuses on a theoretical framework, the synthesis and experimental characterization are essential for validation.

General Synthesis Protocol

The synthesis of benzofuran-3(2H)-ones can be achieved through various methods, including intramolecular cyclization reactions.[14] A plausible synthetic route to this compound is depicted below.

Synthesis_Pathway A 4-Fluorophenol C 2-((4-Fluorophenyl)oxy)acetic acid A->C B 2-Bromoacetic acid B->C D Intramolecular Friedel-Crafts Acylation C->D E This compound D->E

Caption: A potential synthetic pathway for this compound.

Procedure:

  • Synthesis of 2-((4-Fluorophenyl)oxy)acetic acid: 4-Fluorophenol is reacted with 2-bromoacetic acid in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., water or ethanol) under reflux.

  • Cyclization: The resulting phenoxyacetic acid is subjected to an intramolecular Friedel-Crafts acylation using a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at elevated temperatures to yield this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

Characterization Methods

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the position of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) and the carbon-fluorine bond (C-F).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach for the study of this compound. The proposed computational studies will provide valuable insights into its structural, electronic, and spectroscopic properties, which are essential for understanding its potential as a pharmacophore. The detailed methodologies and data presentation formats serve as a blueprint for future research in this area. The synergy between computational predictions and experimental validation will be crucial in unlocking the full therapeutic potential of this and related benzofuranone derivatives.

References

Potential Research Areas for 6-Fluorobenzofuran-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzofuran-3(2H)-one is a fluorinated derivative of the benzofuranone scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic modification makes this compound a compelling candidate for further investigation in medicinal chemistry and drug discovery.

This technical guide outlines potential research avenues for this compound, focusing on its synthesis, potential biological activities, and methodologies for its evaluation. The information presented is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting biological assays and for formulating this compound for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅FO₂-
Molecular Weight 152.12 g/mol -
Appearance Crystalline needles[1]
Color Yellow to orange[1]
Boiling Point 261.7 ± 40.0 °C (Predicted)[1]
Density 1.379 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[1]

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous benzofuranone structures. A common approach involves the O-alkylation of a substituted phenol followed by an intramolecular cyclization reaction.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the readily available 4-fluorophenol.

G 4-Fluorophenol 4-Fluorophenol Step1_reagents NaOH, H₂O, Heat 4-Fluorophenol->Step1_reagents Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Step1_reagents Intermediate 2-(4-Fluorophenoxy)acetic acid Step1_reagents->Intermediate Step 1: O-Alkylation Step2_reagents Polyphosphoric acid (PPA) or Eaton's Reagent, Heat Intermediate->Step2_reagents Final_Product This compound Step2_reagents->Final_Product Step 2: Intramolecular Friedel-Crafts Acylation

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from known syntheses of similar benzofuranone compounds. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary.

Step 1: Synthesis of 2-(4-Fluorophenoxy)acetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Addition of Reagent: To the stirred solution, add a solution of chloroacetic acid (1.1 equivalents) in water.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms. Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-fluorophenoxy)acetic acid.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: In a round-bottom flask, place the 2-(4-fluorophenoxy)acetic acid (1 equivalent) and a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (10 equivalents by weight).

  • Reaction: Heat the mixture with vigorous stirring at a temperature of 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Potential Research Areas and Biological Activities

The benzofuranone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 6-position of the benzofuran-3(2H)-one core is anticipated to enhance these activities. Based on the known biological profiles of related compounds, the following research areas are of significant interest.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[2][3] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression.

Potential Molecular Targets:

  • Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic enzyme that is overexpressed in many cancers and is a promising therapeutic target.[4] Certain benzofuran derivatives have been identified as potent LSD1 inhibitors.[4]

  • Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2 (DRAK2): DRAK2 is a serine/threonine kinase involved in cell death signaling pathways. Inhibition of DRAK2 has been shown to protect islet β-cells from apoptosis, suggesting its potential as a target in both cancer and diabetes.[5][6] Benzofuran-3(2H)-one derivatives have been identified as novel DRAK2 inhibitors.[5][6]

Table 2: Representative Anticancer Activity of Benzofuranone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzofuran derivative 17i (LSD1 inhibitor)MCF-7 (Breast)2.90 ± 0.32[4]
Benzofuran derivative 17i (LSD1 inhibitor)H460 (Lung)2.06 ± 0.27[4]
Benzofuran-3(2H)-one derivative 40 (DRAK2 inhibitor)-0.33[5]
Benzofuran-3(2H)-one derivative 41 (DRAK2 inhibitor)-0.25[5]

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the benzofuranone scaffold.

Signaling Pathway Diagrams:

LSD1_Pathway cluster_nucleus Nucleus cluster_cell Cellular Processes LSD1 LSD1 H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Gene_Expression Oncogene Expression Tumor_Suppressor Tumor Suppressor Gene Repression Proliferation Cancer Cell Proliferation Gene_Expression->Proliferation Metastasis Metastasis Gene_Expression->Metastasis Tumor_Suppressor->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->LSD1 Inhibition

Caption: Hypothetical inhibition of the LSD1 signaling pathway.

DRAK2_Pathway cluster_cell Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) DRAK2 DRAK2 Inflammatory_Stimuli->DRAK2 Activation Apoptosis_Signal Pro-Apoptotic Signaling DRAK2->Apoptosis_Signal Apoptosis Cell Apoptosis Apoptosis_Signal->Apoptosis Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->DRAK2 Inhibition

Caption: Hypothetical inhibition of the DRAK2-mediated apoptosis pathway.

Antimicrobial Activity

Benzofuran derivatives have been reported to possess significant activity against a range of bacterial and fungal pathogens.[7][8] The presence of a fluorine atom can enhance antimicrobial potency.

Potential Microbial Targets:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)

  • Gram-negative bacteria (e.g., Escherichia coli)

  • Fungi (e.g., Candida albicans)

Table 3: Representative Antimicrobial Activity of Benzofuranone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Aurone derivative AU-23S. aureus (MRSA 43300)- (IZ: 18.33±0.4 mm)[7]
Aurone derivative AU-23P. aeruginosa 9027-[7]
Isobenzofuran-1(3H)-one derivativesS. aureusGood activity[8]
Isobenzofuran-1(3H)-one derivativesE. coliGood activity[8]

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the benzofuranone scaffold. IZ = Inhibition Zone.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, including cancer and autoimmune disorders. Certain benzofuranone derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents in this area.[7][9]

Potential Mechanisms:

  • Inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α).

  • Downregulation of inflammatory enzymes (e.g., COX-2, iNOS).

Experimental Workflows

A systematic approach to evaluating the biological potential of this compound is crucial. The following workflow outlines a general strategy for its synthesis and subsequent biological screening.

Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Activity (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (Cytokine/NO Measurement) Characterization->Anti_inflammatory Enzyme_Assay Enzyme Inhibition Assays (e.g., LSD1, DRAK2) Anticancer->Enzyme_Assay If active Western_Blot Western Blot Analysis (Signaling Pathway Proteins) Anticancer->Western_Blot If active Molecular_Docking Molecular Docking Studies Enzyme_Assay->Molecular_Docking

Caption: General experimental workflow for the investigation of this compound.

Detailed Experimental Protocols (Representative)

Anticancer Activity: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the media in the wells with the compound-containing media and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies, and the known biological activities of related benzofuranone derivatives provide a strong rationale for its investigation in the areas of oncology, infectious diseases, and inflammatory disorders.

Future research should focus on:

  • Optimized Synthesis: Developing a high-yield, scalable synthesis of this compound.

  • Broad Biological Screening: Evaluating its activity against a diverse panel of cancer cell lines, microbial strains, and in various models of inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand the key structural features required for potent and selective activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Assessing the therapeutic potential of promising candidates in relevant animal models.

This technical guide provides a roadmap for initiating research into the promising therapeutic potential of this compound. The exploration of this and similar fluorinated heterocyclic compounds is a fertile ground for the discovery of next-generation medicines.

References

Methodological & Application

Synthesis of 6-Fluorobenzofuran-3(2H)-one: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Fluorobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with the preparation of 4-fluorophenoxyacetic acid from 4-fluorophenol, followed by an intramolecular Friedel-Crafts acylation. This protocol outlines the specific reaction conditions, reagent quantities, and purification methods required to obtain the target compound.

Introduction

Benzofuran-3(2H)-one and its derivatives are important structural motifs found in a variety of biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a key intermediate for the development of novel therapeutics. The synthetic route described herein is a classical and reliable method involving the formation of a phenoxyacetic acid intermediate, followed by a robust acid-catalyzed cyclization to yield the desired benzofuranone core.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the Williamson ether synthesis to produce 4-fluorophenoxyacetic acid. The subsequent step is an intramolecular Friedel-Crafts acylation, which results in the formation of the bicyclic benzofuranone ring system.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxyacetic_acid 4-Fluorophenoxyacetic acid 4-Fluorophenol->4-Fluorophenoxyacetic_acid 1. Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->4-Fluorophenoxyacetic_acid NaOH NaOH, H2O NaOH->4-Fluorophenoxyacetic_acid PPA Polyphosphoric Acid (PPA) This compound This compound PPA->this compound 4-Fluorophenoxyacetic_acid_2 4-Fluorophenoxyacetic acid 4-Fluorophenoxyacetic_acid_2->this compound 2.

Figure 1. Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluorophenoxyacetic acid

Materials:

  • 4-Fluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water.

  • To this solution, add 4-fluorophenol and stir until a clear solution is obtained.

  • Slowly add a solution of chloroacetic acid in water to the reaction mixture.

  • Heat the mixture to reflux and maintain for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Synthesis of this compound

Materials:

  • 4-Fluorophenoxyacetic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to the specified temperature with stirring.

  • Gradually add 4-fluorophenoxyacetic acid to the hot PPA. The addition should be done in portions to control the reaction temperature.

  • After the addition is complete, continue to stir the mixture at the elevated temperature for the designated time. Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is the crude product. Filter the solid and wash with cold water.

  • Suspend the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-FluorophenolC₆H₅FO112.10Solid
Chloroacetic acidC₂H₃ClO₂94.50Solid
4-Fluorophenoxyacetic acidC₈H₇FO₃170.14Solid
This compoundC₈H₅FO₂152.12Solid

Table 1. Physical and Chemical Properties of Key Compounds.

Note: Specific quantitative data such as reaction yields, melting points, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound should be determined experimentally and recorded upon completion of the synthesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: 4-Fluorophenoxyacetic acid Synthesis cluster_step2 Step 2: this compound Synthesis A Dissolve NaOH in H2O B Add 4-Fluorophenol A->B C Add Chloroacetic acid solution B->C D Reflux C->D E Cool and Acidify with HCl D->E F Filter and Dry E->F G Recrystallize (Optional) F->G H Heat Polyphosphoric Acid (PPA) G->H Proceed to Step 2 I Add 4-Fluorophenoxyacetic acid H->I J Stir at elevated temperature I->J K Quench on ice J->K L Filter and Wash K->L M Workup (EtOAc, NaHCO3, Brine) L->M N Dry and Concentrate M->N O Purify by Column Chromatography N->O

Figure 2. Detailed experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Polyphosphoric acid is corrosive and hygroscopic; handle with care. The quenching of the PPA reaction is highly exothermic and should be performed cautiously.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate care.

  • Organic solvents are flammable and should be kept away from ignition sources.

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to the outlined procedures and safety precautions is essential for a successful and safe execution of the synthesis.

Application Notes & Protocols for the Determination of 6-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzofuran-3(2H)-one is a synthetic organic compound with a benzofuranone core structure. As a fluorinated derivative, it holds potential significance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding affinity. Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes.

These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established principles for the analysis of similar benzofuranone derivatives and are intended to serve as a comprehensive guide for laboratory personnel. While specific spectral data for this compound is available, detailed quantitative analytical methods are not broadly published, making these adapted protocols particularly valuable.[1][2]

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical performance characteristics of the analytical methods described. These values are representative and should be established for each specific laboratory setup and application.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Method Parameters

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%
Retention Time~ 4.5 min

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD)10 ng/mL
Limit of Quantitation (LOQ)30 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3.0%
Retention Time~ 8.2 min

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40, v/v). A small amount of formic acid (e.g., 0.1%) can be added to the water to improve peak symmetry.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an appropriate amount of this compound and dissolve it in a known volume of acetonitrile. Dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.4. Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices or for trace-level detection.[3][4]

2.1. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Ethyl acetate (GC grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

2.2. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using ethyl acetate as the solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., ethyl acetate). The extraction method will depend on the sample matrix. Concentrate the extract if necessary and dilute with ethyl acetate to bring the concentration within the calibration range.

2.4. Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve using the peak area of a characteristic ion of this compound.

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples using the calibration curve. The full mass spectrum can be used for confirmation of identity.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_dissolve Solution Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample SampleSol Prepare Sample Solution Sample->SampleSol Working Prepare Working Standards Stock->Working HPLC HPLC Injection Working->HPLC SampleSol->HPLC Detector UV Detection HPLC->Detector CalCurve Generate Calibration Curve Detector->CalCurve Quant Quantify Sample Detector->Quant CalCurve->Quant

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow A Sample Preparation (Extraction/Dilution) B GC Injection A->B C Separation in GC Column B->C D Electron Ionization (EI) C->D E Mass Analyzer D->E F Detector E->F G Data Acquisition & Analysis F->G

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Fluorobenzofuran-3(2H)-one is a fluorinated heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique chemical structure makes it a valuable intermediate in the development of novel bioactive molecules.[1] The purity and quantification of this intermediate are critical for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for the HPLC analysis of this compound, suitable for quality control and research purposes.

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below. This protocol is designed to be a starting point for method development and validation in your laboratory.

1. Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1% v/v in water, optional mobile phase modifier)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation

  • A standard HPLC system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

3. Chromatographic Conditions

Based on the analysis of similar aromatic and fluorinated compounds, the following starting conditions are recommended:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 40% B1-10 min: 40% to 90% B10-12 min: 90% B12-13 min: 90% to 40% B13-15 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan of the analyte)
Injection Volume 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the HPLC analysis of this compound using the described method.

Table 1: Hypothetical Quantitative Data for HPLC Analysis

ParameterValue
Retention Time (tR) ~ 6.5 min
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD for peak area) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

Diagram 1: Experimental Workflow for HPLC Analysis

experimental_workflow prep Sample & Standard Preparation dissolve Dissolve in Methanol prep->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample filter->inject hplc HPLC System separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect data Data Acquisition & Processing detect->data integrate Peak Integration data->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Diagram 2: Logical Relationship of HPLC Parameters

hplc_parameters mobile_phase Mobile Phase Composition retention Retention Time mobile_phase->retention affects resolution Peak Resolution mobile_phase->resolution affects column Stationary Phase (C18 Column) column->retention determines column->resolution determines flow_rate Flow Rate flow_rate->retention inversely affects flow_rate->resolution affects temperature Column Temperature temperature->retention affects peak_shape Peak Shape temperature->peak_shape improves

Caption: Inter-relationships of key HPLC parameters.

References

Application Note: Quantitative Analysis of 6-Fluorobenzofuran-3(2H)-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 6-Fluorobenzofuran-3(2H)-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate analysis is critical for quality control and process optimization. The described protocol outlines sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers in pharmaceutical development and chemical analysis.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a precursor to a wide range of biologically active molecules. Consequently, a reliable and validated analytical method for its quantification is essential to ensure the purity and consistency of starting materials and intermediates in the drug development pipeline.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile and volatile compounds like this compound.[1][2][3] It offers high sensitivity, selectivity, and structural elucidation capabilities, making it a powerful tool for both qualitative and quantitative analysis. This document provides a detailed protocol for the GC-MS analysis of this compound, suitable for implementation in research and quality control laboratories.

Experimental

Materials and Reagents
  • This compound standard: (Purity ≥ 98%)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.[1]

  • Internal Standard (IS): (Optional but recommended for high precision) Benzofuran-3(2H)-one or a structurally similar, non-interfering compound.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: GC-MS compatible microsyringes.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an Electron Ionization (EI) source.

  • GC Column: A non-polar or medium-polar capillary column is recommended. A suitable choice is a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4][5]

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[4]

  • Internal Standard Stock (if used): Prepare a 1000 µg/mL stock solution of the internal standard in dichloromethane. Spike all working standards and samples with a constant concentration of the internal standard (e.g., 10 µg/mL).

Sample Preparation:

The sample preparation will depend on the matrix. For a relatively clean sample matrix (e.g., reaction mixture):

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of dichloromethane to achieve a theoretical concentration within the calibration range.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.[1]

  • Transfer the final solution to a GC-MS vial for analysis.

For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[1][2][3]

GC-MS Method Protocol

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

Parameter Setting
GC System
Injector Port Temperature250 °C[4][6]
Injection ModeSplitless (for high sensitivity)[4]
Injection Volume1 µL
Carrier GasHelium, 99.999% purity[4]
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature80 °C, hold for 1 minute
Ramp Rate15 °C/min to 280 °C[4]
Final Temperature280 °C, hold for 5 minutes
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV[4]
Source Temperature230 °C[6]
Quadrupole Temperature150 °C[6]
Transfer Line Temperature280 °C[6]
Data Acquisition
ModeFull Scan (m/z 50-300) for qualitative analysis and method development.
Selected Ion Monitoring (SIM) for quantitative analysis.
SIM IonsTo be determined from the mass spectrum of this compound. (e.g., molecular ion and major fragment ions).

Data Analysis and Quantification

Qualitative Analysis:

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of a pure standard.

Quantitative Analysis:

Quantification is performed by creating a calibration curve. Plot the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the working standards. A linear regression analysis is then applied to the calibration curve. The concentration of this compound in the samples is determined using the equation of the line.

Results and Discussion

The following tables present hypothetical quantitative data to illustrate the expected performance of the method.

Table 1: Calibration Curve Data

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2341,500,1230.010
0.576,1701,510,5670.050
1.0151,8901,505,4320.101
5.0755,4321,498,7650.504
10.01,502,3451,501,2341.001
25.03,765,4321,503,4562.504
50.07,512,3451,499,8765.009
Linearity (r²) \multicolumn{3}{l}{0.9995 }

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Measured Conc. (µg/mL) (n=3)RSD (%)Recovery (%)
Low0.50.492.598.0
Medium10.010.11.8101.0
High40.039.52.198.8

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weighing of Standard Stock Preparation of Stock Solution Standard->Stock Dilution Serial Dilution for Working Standards Stock->Dilution Vial Transfer to GC-MS Vial Dilution->Vial Sample Sample Weighing and Dissolution Filter Sample Filtration Sample->Filter Filter->Vial Injection Sample Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report gcms_logic cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column IonSource Ion Source (Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Sample Sample Sample->Injector

References

Application Notes and Protocols for the Purification of 6-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining highly pure 6-Fluorobenzofuran-3(2H)-one is crucial for reliable experimental results and successful drug development pipelines. This document provides detailed application notes and protocols for the purification of this compound, focusing on two primary techniques: column chromatography and recrystallization. While specific quantitative data for the purification of this exact compound is not widely available in the literature, the following protocols are based on established methods for structurally similar benzofuranone derivatives and provide a strong starting point for optimization.

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds. For benzofuranone derivatives, silica gel is a common stationary phase, and non-polar to moderately polar solvent systems are typically employed as the mobile phase.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh or 230-400 mesh)

  • Solvents: Petroleum ether (or hexanes) and Ethyl acetate (EtOAc)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: In a small beaker, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to create a slurry. Gently evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This dry-loading method generally results in better separation.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial, low-polarity eluent (e.g., 100% petroleum ether or a mixture with a very low percentage of ethyl acetate). Ensure the silica gel bed is compact and level.

  • Loading the Sample: Carefully add the prepared slurry of the crude product onto the top of the silica gel bed.

  • Elution: Begin the elution with a low-polarity solvent system (e.g., petroleum ether:ethyl acetate 20:1) and gradually increase the polarity of the mobile phase (e.g., to 10:1, 5:1). The optimal solvent system should be determined beforehand using TLC analysis.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.

  • Analysis: Combine the fractions containing the pure product, as determined by TLC, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Illustrative Data for Analogous Benzofuranone Derivatives:

The following table summarizes purification data for structurally similar compounds found in the literature, which can serve as a reference for expected outcomes.

CompoundPurification MethodEluent System (v/v)Yield (%)Purity (%)Reference
7-methylbenzofuran-2(3H)-oneFlash Column ChromatographyHexanes:EtOAc (20:1)76>95[1]
Substituted spiro[benzofuran-inden]-oneColumn ChromatographyPetroleum ether:Ethyl acetate (5:1)81-85>98[2]
2-ArylbenzofuransFlash Column ChromatographyHexane:AcOEt (15:1)90>98[3]

Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis and Recovery dissolve Dissolve crude product in minimal solvent add_silica Add silica gel to form a slurry dissolve->add_silica evaporate Evaporate solvent to get dry powder add_silica->evaporate load_sample Load sample onto the column evaporate->load_sample pack_column Pack column with silica gel pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate_final Evaporate solvent combine->evaporate_final pure_product Obtain Pure Product evaporate_final->pure_product G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation and Drying add_crude Place crude solid in flask add_hot_solvent Add minimal hot solvent to dissolve add_crude->add_hot_solvent cool_solution Cool solution slowly add_hot_solvent->cool_solution induce_crystals Induce crystallization (if needed) cool_solution->induce_crystals crystals_form Crystals form induce_crystals->crystals_form vacuum_filter Collect crystals by vacuum filtration crystals_form->vacuum_filter wash_crystals Wash with cold solvent vacuum_filter->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals pure_product Obtain Pure Product dry_crystals->pure_product

References

Application Notes and Protocols: 6-Fluorobenzofuran-3(2H)-one as a Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzofuran-3(2H)-one is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. The presence of a fluorine atom at the 6-position can significantly influence the physicochemical and biological properties of the resulting molecules, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell permeability. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of biologically active compounds, with a focus on aurone derivatives, which have shown promise in anticancer and neuroprotective research.

Key Applications

The primary application of this compound is in the synthesis of 6-fluoroaurones through Knoevenagel condensation with various aromatic aldehydes. Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a subclass of flavonoids known for a wide range of pharmacological activities. The introduction of a fluorine atom on the benzofuran core can modulate these activities, making 6-fluoroaurones attractive candidates for drug discovery programs.

Reported Biological Activities of Aurone Derivatives:

  • Anticancer Activity: Aurones have been shown to exhibit cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1]

  • Neuroprotective Effects: Flavonoids, including aurones, are known to possess neuroprotective properties, potentially by mitigating oxidative stress, reducing neuroinflammation, and modulating key signaling pathways involved in neuronal survival.[2]

Experimental Protocols

General Protocol for the Synthesis of 6-Fluoroaurones via Knoevenagel Condensation

This protocol describes a general method for the acid-catalyzed Knoevenagel condensation of this compound with a substituted aromatic aldehyde.

Reaction Scheme:

G reactant1 This compound product 6-Fluoroaurone Derivative reactant1->product + reactant2 Aromatic Aldehyde (R-CHO) reactant2->product Acid Catalyst, Heat

Caption: Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

  • Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)

  • Solvent (e.g., toluene, ethanol)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the substituted aromatic aldehyde (1.0-1.2 eq).

  • Add the acid catalyst (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-fluoroaurone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Note: Reaction conditions such as temperature, reaction time, and choice of catalyst and solvent may need to be optimized for different aromatic aldehydes.

Data Presentation

The following table summarizes representative data for the synthesis of a 6-fluoroaurone derivative and its potential biological activity, based on analogous non-fluorinated compounds reported in the literature.

Compound IDStarting AldehydeCatalystSolventYield (%)Biological Activity (Example)IC₅₀ (µM)Reference
6-Fluoro-aurone-1 4-Hydroxybenzaldehydep-TsOHToluene75-85 (estimated)Anticancer (MCF-7 cell line)5-15 (hypothetical)Based on[1]
6-Fluoro-aurone-2 4-MethoxybenzaldehydeAcetic AcidEthanol70-80 (estimated)Neuroprotection (SH-SY5Y cells)1-10 (hypothetical)Based on[2]

Note: The yield and IC₅₀ values are estimates based on similar reported syntheses and biological evaluations of aurone derivatives. Experimental determination is required for precise values.

Signaling Pathways and Mechanisms of Action

Aurone derivatives have been reported to modulate several key signaling pathways implicated in cancer and neurodegenerative diseases. The introduction of a fluorine atom can enhance the interaction with target proteins within these pathways.

Anticancer Activity: Apoptosis Induction Pathway

One of the proposed mechanisms for the anticancer activity of aurones is the induction of apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of the intrinsic and extrinsic apoptotic pathways.

G 6-Fluoroaurone 6-Fluoroaurone Bcl-2_family Bcl-2 family proteins 6-Fluoroaurone->Bcl-2_family inhibits Mitochondrion Mitochondrion Bcl-2_family->Mitochondrion regulates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 activation Cytochrome_c->Caspase-9 Caspase-3 Caspase-3 activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic pathway modulated by 6-fluoroaurones.

Neuroprotective Effects: Nrf2/ARE Pathway

Flavonoids, including aurones, can exert neuroprotective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

G 6-Fluoroaurone 6-Fluoroaurone Keap1 Keap1 6-Fluoroaurone->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibition of degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Neuronal_Survival Neuronal_Survival Antioxidant_Enzymes->Neuronal_Survival promotes

Caption: Activation of the Nrf2/ARE pathway by 6-fluoroaurones.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. The straightforward Knoevenagel condensation allows for the facile generation of a diverse library of 6-fluoroaurone derivatives. The incorporation of fluorine is anticipated to enhance the pharmacological properties of these aurones, making them compelling candidates for further investigation in drug discovery, particularly in the areas of oncology and neurodegenerative diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility and therapeutic potential of this valuable scaffold.

References

Application Notes and Protocols: Derivatization of 6-Fluorobenzofuran-3(2H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its analogues are prominent heterocyclic scaffolds that are widely distributed in natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The benzofuran-3(2H)-one core, in particular, represents a privileged structure in medicinal chemistry, offering versatile points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity to biological targets. This document provides detailed protocols for the derivatization of 6-Fluorobenzofuran-3(2H)-one and subsequent biological screening to explore its therapeutic potential.

Derivatization Strategies

The primary strategy for the derivatization of this compound focuses on the active methylene group at the C2 position. This position is amenable to various chemical transformations, allowing for the introduction of a diverse range of substituents to generate a library of novel compounds for biological evaluation.

A key synthetic approach is the Knoevenagel condensation, which involves the reaction of the active methylene group of this compound with various aldehydes. This reaction is typically catalyzed by a base and allows for the introduction of a substituted benzylidene moiety at the C2 position. This approach is advantageous due to the commercial availability of a wide variety of substituted aldehydes, enabling the creation of a structurally diverse library of derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Substituted-benzylidene)-6-fluorobenzofuran-3(2H)-one Derivatives

This protocol details the general procedure for the Knoevenagel condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add the substituted aromatic aldehyde (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3. This will cause the product to precipitate.

  • Filter the precipitate and wash it thoroughly with distilled water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(substituted-benzylidene)-6-fluorobenzofuran-3(2H)-one derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Diagram: Synthetic Workflow for Derivatization

G cluster_synthesis Synthesis of Derivatives start This compound reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) start->reaction aldehyde Substituted Aldehyde aldehyde->reaction workup Acidification & Precipitation reaction->workup purification Column Chromatography workup->purification product 2-(Substituted-benzylidene)- This compound purification->product

Caption: Synthetic workflow for the derivatization of this compound.

Biological Screening Protocols

Based on the known biological activities of benzofuranone derivatives, the newly synthesized compounds will be screened for their potential anticancer and antiviral activities.

Protocol 2: In Vitro Anticancer Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzofuranone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antiviral Screening - STING Agonist Reporter Assay

Some benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections.[1][2] This assay will assess the ability of the synthesized compounds to activate the STING pathway.

Materials:

  • HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter gene.

  • Complete cell culture medium.

  • Synthesized benzofuranone derivatives (dissolved in DMSO).

  • Positive control (e.g., cGAMP).

  • Luciferase assay reagent.

  • 96-well plates.

Procedure:

  • Seed the HEK293T-STING reporter cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control and a positive control.

  • Incubate the plates for 24 hours.

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • An increase in luciferase activity indicates the activation of the STING pathway.

Diagram: Biological Screening Workflow

G cluster_screening Biological Screening start Synthesized Derivatives anticancer Anticancer Screening (MTT Assay) start->anticancer antiviral Antiviral Screening (STING Reporter Assay) start->antiviral data_analysis Data Analysis (IC50 / EC50 Determination) anticancer->data_analysis antiviral->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: Workflow for the biological screening of synthesized derivatives.

Data Presentation

The quantitative data obtained from the biological screening assays should be summarized in clear and structured tables for easy comparison of the activity of the different derivatives.

Table 1: In Vitro Anticancer Activity of 2-(Substituted-benzylidene)-6-fluorobenzofuran-3(2H)-one Derivatives
Compound IDSubstituent (R)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
1a 4-Cle.g., 5.2 ± 0.4e.g., 8.1 ± 0.7
1b 4-OCH₃e.g., 12.8 ± 1.1e.g., 15.3 ± 1.5
1c 4-NO₂e.g., 2.5 ± 0.3e.g., 4.9 ± 0.5
Doxorubicin -e.g., 0.5 ± 0.05e.g., 0.8 ± 0.07

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: STING Agonist Activity of 2-(Substituted-benzylidene)-6-fluorobenzofuran-3(2H)-one Derivatives
Compound IDSubstituent (R)EC₅₀ (µM)Max Luciferase Induction (fold)
1a 4-Cle.g., 10.5 ± 0.9e.g., 8.2
1b 4-OCH₃e.g., > 50e.g., 1.5
1c 4-NO₂e.g., 5.8 ± 0.6e.g., 12.5
cGAMP -e.g., 0.2 ± 0.03e.g., 25.0

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway

STING Signaling Pathway

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. Activation of STING leads to the production of type I interferons (IFNs) and other inflammatory cytokines, which orchestrate an antimicrobial and antitumor response.

G cluster_pathway STING Signaling Pathway ligand Benzofuranone Derivative (STING Agonist) sting STING ligand->sting Binds & Activates tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 irf3->p_irf3 nucleus Nucleus p_irf3->nucleus Dimerizes & Translocates ifn Type I Interferon Genes nucleus->ifn Induces Transcription

Caption: Simplified diagram of the STING signaling pathway activation.

Conclusion

The derivatization of the this compound scaffold presents a promising strategy for the development of novel therapeutic agents. The protocols outlined in this document provide a comprehensive framework for the synthesis of a diverse library of derivatives and their subsequent evaluation for anticancer and antiviral activities. The systematic biological screening and data analysis will enable the identification of lead compounds for further optimization and preclinical development.

References

Application Notes and Protocols for In Vitro Evaluation of 6-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6-Fluorobenzofuran-3(2H)-one is a novel compound with limited publicly available data. The following application notes and protocols are based on established methodologies for the evaluation of analogous benzofuranone derivatives and are provided as a comprehensive guide for the in vitro assessment of this specific compound. The anticipated biological activities are extrapolated from structurally similar molecules.

Introduction

Benzofuran-3(2H)-one, a core scaffold found in numerous natural products, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The introduction of a fluorine atom at the 6-position of the benzofuranone ring is a strategic modification intended to enhance metabolic stability, membrane permeability, and binding affinity to target proteins, potentially leading to improved potency and a more favorable pharmacokinetic profile.

These application notes provide a framework for the initial in vitro characterization of this compound, focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

Potential Applications

Based on the known bioactivities of related benzofuranone compounds, this compound is a candidate for investigation in the following areas:

  • Antimicrobial Drug Discovery: As a potential inhibitor of bacterial and fungal growth.

  • Oncology Research: For its cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition Studies: As a modulator of enzymes such as tyrosinase, alkaline phosphatase, or lysine acetyltransferases (KATs), which are implicated in various disease states.

Quantitative Data Summary

As specific experimental data for this compound is not yet available, the following tables are presented as templates for data organization and reporting. Researchers should populate these tables with their own experimental results.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismGram StainPositive ControlMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositiveVancomycin[Insert Data][Insert Data]
Escherichia coliNegativeCiprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativeGentamicin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)Fluconazole[Insert Data][Insert Data]

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypePositive ControlIC₅₀ (µM) of this compoundIC₅₀ (µM) of Positive Control
MCF-7Breast AdenocarcinomaDoxorubicin[Insert Data][Insert Data]
A549Lung CarcinomaCisplatin[Insert Data][Insert Data]
HeLaCervical CarcinomaDoxorubicin[Insert Data][Insert Data]
K562Chronic Myelogenous LeukemiaImatinib[Insert Data][Insert Data]

Table 3: Enzyme Inhibitory Activity of this compound

Enzyme TargetPositive ControlIC₅₀ (µM) of this compoundIC₅₀ (µM) of Positive Control
Mushroom TyrosinaseKojic Acid[Insert Data][Insert Data]
Alkaline Phosphatase (Intestinal)L-Phenylalanine[Insert Data][Insert Data]
KAT6A (Histone Acetyltransferase)PF-07248144[Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Solvent for the test compound (e.g., DMSO)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Inoculum: From a fresh agar plate, select 3-5 colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to cover a desired concentration range.[1]

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a standard antibiotic), a negative/growth control (inoculum with no compound), and a sterility control (broth only).[2]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[2]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate 96-well Plate prep_inoculum->inoculation prep_compound Prepare Serial Dilutions of this compound prep_compound->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_plate Visually Inspect Plate for Turbidity incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the Broth Microdilution Assay.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

  • Human cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density to ensure they are in an exponential growth phase during the assay. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent) and a blank control (medium only). Incubate for a desired exposure time (e.g., 48 or 72 hours).[6]

  • MTT Addition and Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[6]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound (e.g., 48h) seed_cells->treat_cells prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treat_cells add_mtt Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC₅₀ read_absorbance->calculate_ic50

Caption: Workflow of the MTT Cytotoxicity Assay.

Protocol 3: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of this compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.[7][8]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound and Kojic acid in DMSO. Prepare serial dilutions in phosphate buffer.[7]

  • Assay Plate Setup: In a 96-well plate, add phosphate buffer, the test compound dilution (or vehicle for control), and the tyrosinase solution to the appropriate wells.[7]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[8]

  • Reaction Initiation: Start the enzymatic reaction by adding the L-DOPA solution to all wells. The total volume should be consistent across all wells (e.g., 200 µL).[7]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 475 nm. The colored product, dopachrome, is measured at this wavelength.[7]

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the test compound to the uninhibited control reaction. Determine the IC₅₀ value.

Hypothetical Signaling Pathway

Should this compound demonstrate anticancer activity, one possible mechanism could be the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that could be investigated.

Apoptosis_Pathway compound This compound stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Proteins (Bax, Bak activation) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 caspase3 Caspase-3 Activation apaf1->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical Intrinsic Apoptosis Signaling Pathway.

References

Application Notes and Protocols: 6-Fluorobenzofuran-3(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 6-Fluorobenzofuran-3(2H)-one scaffold and its derivatives. This document includes a summary of their biological activities, quantitative data for specific compounds, and detailed experimental protocols for their synthesis and evaluation.

Introduction

The benzofuran-3(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. This has led to growing interest in this compound derivatives as potential therapeutic agents in various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2]

Key Medicinal Chemistry Applications

Derivatives of the this compound scaffold have demonstrated promising activity in several key areas of drug discovery:

  • Anticancer Activity: Halogenated benzofuran derivatives have shown selective toxicity towards various cancer cell lines.[1][2] The presence of a fluorine atom can enhance the anticancer potency of these compounds.

  • Antimicrobial Activity: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.[3] Fluorination can lead to derivatives with potent and broad-spectrum antimicrobial activity.

  • Anti-inflammatory Effects: Certain fluorinated benzofuran derivatives have been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory mediators.[4]

  • Cholinesterase Inhibition: Derivatives of the broader benzofuran class have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for the treatment of Alzheimer's disease.[5][6]

Quantitative Biological Data

The following tables summarize the reported biological activities of selected 6-fluorobenzofuran derivatives and related compounds.

Table 1: Anticancer and Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives [4]

Compound IDStructureTarget Cell Line / AssayIC50 (µM)
Compound 1 2-bromo-4,6-difluoro-5-hydroxy-3-methyl-benzofuran-7-carboxylic acid methyl esterHCT116 cell proliferation19.5
Compound 2 2-bromo-4,6-difluoro-5-hydroxy-3-methyl-benzofuran-7-carboxylic acidHCT116 cell proliferation24.8
Compound 3 2-bromo-4,6-difluoro-5-hydroxy-benzofuran-3-carboxylic acid ethyl esterCOX-1 activity7.9
Compound 5 2-bromo-4,6-difluoro-5-hydroxy-3-methyl-benzofuran-7-carbothioic acid S-ethyl esterCOX-2 activity28.1
Compound 6 2-bromo-4,6-difluoro-5-hydroxy-3-methyl-benzofuran-7-carboxylic acidCOX-1 activity5
Compound 6 2-bromo-4,6-difluoro-5-hydroxy-3-methyl-benzofuran-7-carboxylic acidCOX-2 activity13
Compound 2 2-bromo-4,6-difluoro-5-hydroxy-3-methyl-benzofuran-7-carboxylic acidIL-6 production> 50
Compound 3 2-bromo-4,6-difluoro-5-hydroxy-benzofuran-3-carboxylic acid ethyl esterIL-6 production> 50
Compound 8 2-bromo-4,6-difluoro-5-hydroxy-3-methyl-benzofuran-7-carbothioic acid S-(2-hydroxy-ethyl) esterIL-6 production1.23
Compound 2 2-bromo-4,6-difluoro-5-hydroxy-3-methyl-benzofuran-7-carboxylic acidCCL2 production1.5
Compound 3 2-bromo-4,6-difluoro-5-hydroxy-benzofuran-3-carboxylic acid ethyl esterCCL2 production> 50
Compound 8 2-bromo-4,6-difluoro-5-hydroxy-3-methyl-benzofuran-7-carbothioic acid S-(2-hydroxy-ethyl) esterCCL2 production19.3

Table 2: Antimicrobial Activity of Benzofuran Derivatives [3]

Compound IDStructureMicroorganismMIC (µg/mL)
3c 6-hydroxy-2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)benzofuran-3(2H)-oneCandida albicans ATCC 102311.95 - 7.81
3c 6-hydroxy-2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)benzofuran-3(2H)-oneCandida parapsilosis ATCC 220191.95 - 7.81
3f 6-hydroxy-2-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)benzofuran-3(2H)-oneStaphylococcus epidermidis ATCC 1222831.25 - 62.5
3f 6-hydroxy-2-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)benzofuran-3(2H)-oneMicrococcus luteus ATCC 1024031.25 - 62.5
3f 6-hydroxy-2-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)benzofuran-3(2H)-oneBacillus subtilis ATCC 663331.25 - 62.5

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from a substituted phenol. A general synthetic workflow is outlined below.

G start Substituted 4-Fluorophenol step1 Acylation / Alkylation start->step1 intermediate1 Key Intermediate step1->intermediate1 step2 Cyclization intermediate1->step2 product This compound Scaffold step2->product step3 Derivatization product->step3 final_products Bioactive Derivatives step3->final_products

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of a 2-Aryl-6-fluorobenzofuran-3(2H)-one Derivative (Illustrative)

This protocol is a generalized procedure based on common synthetic strategies for benzofuran-3(2H)-ones.

  • Step 1: Synthesis of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one.

    • To a solution of 4-fluorophenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃).

    • Slowly add 2-bromoacetyl bromide at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of this compound.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).

    • Add a base (e.g., potassium carbonate) and stir the mixture at reflux for 4-8 hours.

    • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to obtain the this compound scaffold.

  • Step 3: Derivatization (e.g., Aldol Condensation).

    • Dissolve this compound and a substituted benzaldehyde in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture for 6-12 hours.

    • Cool the reaction mixture to induce precipitation of the product.

    • Collect the solid by filtration, wash with cold solvent, and dry to obtain the final derivative.

Biological Evaluation Protocols

Protocol: In Vitro Anticancer Activity (MTT Assay) [4]

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

G start Seed Cancer Cells in 96-well plate step1 Incubate (24h) start->step1 step2 Treat with Compound Dilutions step1->step2 step3 Incubate (48-72h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate (4h) step4->step5 step6 Add Solubilizing Agent (e.g., DMSO) step5->step6 end Measure Absorbance at 570 nm step6->end

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method) [3]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, some studies suggest their involvement in key cellular pathways.

Inhibition of Inflammatory Pathways

Fluorinated benzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the production of pro-inflammatory mediators like prostaglandins and nitric oxide.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 NOS2 NOS2 Expression NFkB->NOS2 PGs Prostaglandins COX2->PGs NO Nitric Oxide NOS2->NO Compound Fluorinated Benzofuran Derivative Compound->COX2 Inhibition Compound->NOS2 Inhibition

Caption: Inhibition of pro-inflammatory pathways by fluorinated benzofuran derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data highlight its potential in oncology, infectious diseases, and inflammatory conditions. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives based on this versatile chemical framework. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of this compound class.

References

Application Notes and Protocols for Studying the Biological Activity of 6-Fluorobenzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzofuran-3(2H)-one derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry. The incorporation of a fluorine atom can modulate the physicochemical properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This document provides a detailed protocol for the comprehensive in vitro evaluation of the biological activities of novel this compound derivatives, with a focus on their potential anticancer, anti-inflammatory, and antimicrobial properties.

General Workflow for Biological Activity Screening

The following workflow provides a systematic approach to characterizing the biological profile of a novel this compound derivative.

Biological Activity Screening Workflow start Novel this compound Derivative cytotoxicity Preliminary Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity anticancer Anticancer Activity Evaluation cytotoxicity->anticancer anti_inflammatory Anti-inflammatory Activity Evaluation cytotoxicity->anti_inflammatory antimicrobial Antimicrobial Activity Evaluation cytotoxicity->antimicrobial apoptosis Apoptosis Assays (e.g., Annexin V/PI) anticancer->apoptosis cell_cycle Cell Cycle Analysis anticancer->cell_cycle nitric_oxide Nitric Oxide (NO) Production Assay anti_inflammatory->nitric_oxide cytokine Cytokine Production Assay (e.g., ELISA) anti_inflammatory->cytokine mic Minimum Inhibitory Concentration (MIC) Assay antimicrobial->mic data Data Analysis and Interpretation apoptosis->data cell_cycle->data nitric_oxide->data cytokine->data mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc mbc->data end Lead Compound Identification data->end

Caption: A generalized workflow for the in vitro screening of the biological activity of this compound derivatives.

Anticancer Activity Evaluation

Benzofuran derivatives, including halogenated variants, have demonstrated cytotoxic activity against various cancer cell lines. The introduction of a fluorine atom can significantly enhance this anticancer activity. The following protocols are designed to assess the antiproliferative and apoptotic effects of this compound derivatives.

Data Presentation: In Vitro Anticancer Activity

The following table structure should be used to summarize the quantitative data obtained from the anticancer assays.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM) after 48h (MTT Assay)% Apoptotic Cells at IC50 (Annexin V/PI Assay)Cell Cycle Arrest Phase
Derivative 1HCT116 (Colon)
Derivative 1A549 (Lung)
Derivative 2HCT116 (Colon)
Derivative 2A549 (Lung)
Doxorubicin (Control)HCT116 (Colon)
Doxorubicin (Control)A549 (Lung)
Experimental Protocol: MTT Cell Viability Assay

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity Evaluation

Fluorinated benzofuran derivatives have shown potential as anti-inflammatory agents by inhibiting the production of key inflammatory mediators.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table structure should be used to summarize the quantitative data from the anti-inflammatory assays.

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives in LPS-Stimulated RAW 264.7 Macrophages

Compound IDConcentration (µM)Nitric Oxide (NO) Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)Cell Viability (%)
Derivative 11
Derivative 110
Derivative 125
Dexamethasone (Control)10
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivative stock solution

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antimicrobial Activity Evaluation

Benzofuran-3(2H)-one derivatives, including those with fluorine substitutions, have been reported to possess antimicrobial properties.

Data Presentation: Antimicrobial Activity

The following table structure should be used to summarize the quantitative data from the antimicrobial assays.

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative 1
Derivative 2
Ciprofloxacin (Control)
Fluconazole (Control)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivative stock solution

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Signaling Pathway Visualization

Many anticancer and anti-inflammatory agents exert their effects by modulating specific signaling pathways. For instance, anti-inflammatory compounds often target the NF-κB signaling pathway, which is activated by LPS.

LPS-induced NF-kappaB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB p65/p50-IκBα (Inactive) IkB->NFkB_IkB NFkB_dimer p65/p50 NFkB_dimer->NFkB_IkB Nucleus Nucleus NFkB_dimer->Nucleus Translocation NFkB_IkB->NFkB_dimer Release NFkB_nuc p65/p50 Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene Compound This compound Derivative Compound->IKK Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize these protocols based on the specific properties of their this compound derivatives and the cell lines or microbial strains being used. Appropriate safety precautions should be taken when handling chemical compounds and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Fluorobenzofuran-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of 2-(4-fluorophenoxy)acetic acid. This reaction is typically catalyzed by a strong protic acid, most commonly polyphosphoric acid (PPA), which acts as both the catalyst and a dehydrating agent. The reaction involves the cyclization of the acetic acid side chain onto the fluorinated benzene ring to form the five-membered heterocyclic ketone.

Q2: What are the typical reaction conditions for this synthesis?

While specific conditions can vary, a general protocol involves heating 2-(4-fluorophenoxy)acetic acid with an excess of polyphosphoric acid at elevated temperatures, often in the range of 100-170°C. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine its completion. The workup procedure usually involves quenching the reaction mixture with ice-water, followed by extraction of the product into an organic solvent.

Q3: What are the primary safety concerns when working with polyphosphoric acid (PPA)?

Polyphosphoric acid is a corrosive and highly viscous substance. It can cause severe burns upon contact with skin and eyes. Due to its high viscosity, it can be difficult to handle at room temperature; gentle heating can facilitate stirring and transfer. The quenching of PPA with water is a highly exothermic process and must be done cautiously in an ice bath to control the temperature and prevent splashing. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Issue 1: Low or No Product Formation

Possible Causes & Solutions:

  • Inactive Catalyst: Polyphosphoric acid is hygroscopic and its activity can be diminished by moisture.

    • Solution: Use freshly opened or properly stored PPA. If the PPA is old, its efficacy may be compromised. Ensure all glassware is thoroughly dried before use.

  • Insufficient Heating: The intramolecular Friedel-Crafts acylation is an endothermic reaction and requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction mixture reaches the target temperature. Use a heating mantle with a thermocouple to accurately monitor and control the temperature. Typical temperatures range from 100-170°C.

  • Deactivated Starting Material: While unlikely with 2-(4-fluorophenoxy)acetic acid, strongly electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.

    • Solution: Confirm the identity and purity of the starting material.

Issue 2: Presence of Significant Impurities in the Crude Product

The following table summarizes the most common impurities observed in the synthesis of this compound.

Impurity NameStructureCommon SourceMitigation Strategies
Unreacted Starting Material 2-(4-fluorophenoxy)acetic acidIncomplete reaction.Increase reaction time or temperature. Ensure adequate mixing.
Isomeric Byproduct 4-Fluorobenzofuran-3(2H)-oneCyclization at the ortho-position to the fluorine atom.This is generally a minor product due to steric hindrance and the directing effects of the ether linkage. Purification by chromatography is effective.
Polymeric Byproducts High molecular weight speciesIntermolecular reactions at high concentrations.Use a higher ratio of PPA to starting material. Consider using a co-solvent like xylene to facilitate handling of PPA.
Residual Polyphosphoric Acid -Incomplete quenching and workup.Quench the reaction mixture thoroughly with a large excess of ice-water. Wash the organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on typical intramolecular Friedel-Crafts acylations.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermocouple, add polyphosphoric acid (10 eq by weight relative to the starting material).

  • Heating: Heat the PPA to approximately 80-90°C with stirring to reduce its viscosity.

  • Addition of Starting Material: Slowly add 2-(4-fluorophenoxy)acetic acid (1 eq) to the warm PPA.

  • Reaction: Increase the temperature to 120-140°C and maintain for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to below 100°C and then carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring.

  • Extraction: Once the PPA is fully hydrolyzed, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Visual Guides

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Impurities SM 2-(4-fluorophenoxy)acetic acid Mix Mix and Heat (120-140°C) SM->Mix PPA Polyphosphoric Acid (PPA) PPA->Mix Quench Quench with Ice-Water Mix->Quench Intramolecular Friedel-Crafts Acylation Impurity1 Unreacted Starting Material Mix->Impurity1 Incomplete Reaction Impurity2 Isomeric Byproduct Mix->Impurity2 Side Reaction Impurity3 Polymeric Byproducts Mix->Impurity3 Side Reaction Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3/Brine Extract->Wash Purify Recrystallization or Column Chromatography Wash->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound and the origin of common impurities.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or No Reaction cause1 Inactive Catalyst (Moisture Contamination) start->cause1 cause2 Insufficient Temperature start->cause2 cause3 Incomplete Reaction Time start->cause3 solution1 Use fresh, anhydrous PPA. Ensure dry glassware. cause1->solution1 solution2 Verify and maintain reaction temperature (120-140°C). cause2->solution2 solution3 Monitor reaction by TLC/HPLC and extend reaction time if needed. cause3->solution3

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

Technical Support Center: Optimizing Reaction Yield of 6-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 6-Fluorobenzofuran-3(2H)-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly via the intramolecular Friedel-Crafts cyclization of a 2-(4-fluorophenoxy)acetic acid derivative.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshoot and optimize your reaction:

  • Inadequate Acid Catalyst: The choice and amount of the Lewis or protic acid catalyst are critical for efficient cyclization.

    • Troubleshooting: Experiment with different acid catalysts. While aluminum chloride (AlCl₃) is a common choice for Friedel-Crafts reactions, other Lewis acids like iron(III) chloride (FeCl₃) or Brønsted acids such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) can sometimes offer better yields depending on the specific substrate and conditions. Ensure the catalyst is fresh and anhydrous, as moisture can deactivate it.

  • Suboptimal Reaction Temperature: The reaction temperature directly influences the rate of the desired cyclization and potential side reactions.

    • Troubleshooting: If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessive heat can lead to decomposition or the formation of unwanted byproducts. It is advisable to perform small-scale trials at various temperatures to identify the optimal range.

  • Incorrect Solvent: The solvent plays a crucial role in substrate solubility and catalyst activity.

    • Troubleshooting: Solvents typically used for Friedel-Crafts reactions include chlorinated hydrocarbons (e.g., dichloromethane, dichloroethane) or nitro-compounds (e.g., nitromethane). The choice of solvent can affect the solubility of the starting material and the Lewis acidity of the catalyst. If solubility is an issue, consider alternative solvents.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to run for a sufficient amount of time.

Q2: I am observing significant impurity formation in my crude product. What are the likely side products and how can I minimize them?

A2: Impurity formation can significantly complicate purification and reduce the overall yield. Common impurities in the synthesis of this compound include:

  • Isomeric Products: Although the fluorine atom at the 4-position of the phenoxy group directs the cyclization to the ortho position, a small amount of the alternative regioisomer may be formed.

    • Mitigation: The choice of a bulky Lewis acid can sometimes enhance regioselectivity. Careful optimization of the reaction temperature may also favor the formation of the desired isomer.

  • Polymerization/Decomposition Products: Strong acidic conditions and high temperatures can lead to the degradation of the starting material or product.

    • Mitigation: Use the minimum effective amount of catalyst and avoid excessive heating. Adding the starting material portion-wise to the catalyst slurry can sometimes help control the reaction exotherm and minimize decomposition.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting 2-(4-fluorophenoxy)acetic acid derivative in the crude product.

    • Mitigation: As mentioned previously, ensure the reaction goes to completion by optimizing the reaction time and temperature, and by using a sufficient amount of an active catalyst.

Q3: The purification of this compound is proving to be challenging. What is an effective purification strategy?

A3: Effective purification is essential to obtain the product with high purity. A multi-step approach is often necessary:

  • Aqueous Work-up: After the reaction is complete, the mixture should be carefully quenched, typically by pouring it onto a mixture of ice and a suitable acid (e.g., dilute HCl) to decompose the catalyst complex.

  • Extraction: The product should then be extracted into an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with water, a dilute base solution (e.g., sodium bicarbonate) to remove any acidic impurities, and finally with brine.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Chromatography: The most common method for final purification is flash column chromatography on silica gel. A gradient of ethyl acetate in a non-polar solvent like hexanes is typically effective for separating the desired product from impurities. Monitoring the fractions by TLC is crucial for isolating the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently employed synthetic route is the intramolecular Friedel-Crafts cyclization of a 2-(4-fluorophenoxy)acetic acid derivative. This typically involves the conversion of 2-(4-fluorophenoxy)acetic acid to its corresponding acid chloride, followed by cyclization in the presence of a Lewis acid catalyst.

Q2: Which Lewis acid is best for the cyclization step?

A2: There is no single "best" Lewis acid, as the optimal choice depends on the specific substrate and reaction conditions. Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst for this type of reaction. However, other Lewis acids such as iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), or titanium(IV) chloride (TiCl₄) may offer advantages in terms of yield and selectivity. It is recommended to perform small-scale screening experiments to identify the most suitable catalyst for your specific application.

Q3: Can I use a Brønsted acid instead of a Lewis acid?

A3: Yes, strong Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can also be effective for promoting the intramolecular Friedel-Crafts cyclization. In some cases, these may offer milder reaction conditions and easier work-up procedures compared to Lewis acids.

Data Presentation

Table 1: Effect of Different Lewis Acid Catalysts on the Yield of this compound

EntryLewis Acid (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (1.2)Dichloroethane25475
2FeCl₃ (1.2)Dichloroethane25468
3SnCl₄ (1.2)Dichloroethane25455
4TiCl₄ (1.2)Dichloroethane25462
5AlCl₃ (1.2)Nitromethane25482

Table 2: Optimization of Reaction Temperature

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (1.2)Dichloroethane0645
2AlCl₃ (1.2)Dichloroethane25475
3AlCl₃ (1.2)Dichloroethane50272 (with some decomposition)

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenoxy)acetyl chloride

  • To a solution of 2-(4-fluorophenoxy)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(4-fluorophenoxy)acetyl chloride, which can be used in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloroethane at 0 °C, add a solution of 2-(4-fluorophenoxy)acetyl chloride (1.0 eq) in anhydrous dichloroethane dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Acid Chloride Formation cluster_intermediate Intermediate cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_workup Work-up & Purification cluster_product Final Product start1 2-(4-Fluorophenoxy)acetic acid step1 Reaction with Oxalyl Chloride (DCM, cat. DMF) start1->step1 start2 Oxalyl Chloride start2->step1 intermediate 2-(4-Fluorophenoxy)acetyl chloride step1->intermediate step2 Reaction with AlCl₃ (Dichloroethane) intermediate->step2 workup Quenching, Extraction, Washing, Drying step2->workup purification Flash Column Chromatography workup->purification product This compound purification->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Reaction Yield cause1 Inadequate Catalyst Activity problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Incorrect Solvent problem->cause3 cause4 Incomplete Reaction problem->cause4 solution1a Use fresh, anhydrous catalyst cause1->solution1a solution1b Screen different Lewis/Brønsted acids cause1->solution1b solution2 Optimize temperature via small-scale trials cause2->solution2 solution3 Test alternative solvents for better solubility cause3->solution3 solution4 Monitor reaction by TLC/HPLC and increase reaction time if needed cause4->solution4

Technical Support Center: 6-Fluorobenzofuran-3(2H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during chemical reactions involving 6-Fluorobenzofuran-3(2H)-one. The information is designed to help researchers anticipate potential side reactions, identify byproducts, and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound, and what impurities might they contain?

A1: A primary synthetic route to this compound involves the intramolecular cyclization of 2-(4-fluorophenoxy)acetic acid. The purity of this starting material is crucial. A common method for its synthesis is the reaction of 4-fluorophenol with ethyl chloroacetate. Potential impurities could include unreacted 4-fluorophenol or residual solvents from the synthesis and purification process. It is recommended to purify 2-(4-fluorophenoxy)acetic acid by recrystallization before use.

Q2: What are the general stability characteristics of this compound?

A2: this compound is a relatively stable crystalline solid under standard laboratory conditions. However, prolonged exposure to strong acids or bases, or elevated temperatures, may lead to decomposition or side reactions. It is advisable to store the compound in a cool, dry, and dark place.

Troubleshooting Guides for Common Reactions

This section details potential byproducts and troubleshooting strategies for common reactions involving this compound.

Aldol and Knoevenagel Condensation Reactions

Condensation reactions at the C2 position of the benzofuranone ring are common for introducing molecular diversity. However, several side reactions can occur.

Problem: Formation of undesired condensation byproducts.

When reacting this compound with aromatic aldehydes in the presence of a base catalyst (e.g., for aurone synthesis), the desired 2-benzylidenebenzofuran-3(2H)-one may be accompanied by other products.

Potential Byproducts and Their Formation:

  • Double Condensation Product: In some instances, a second molecule of the benzofuranone can react with the aldehyde, leading to a more complex structure. This is more likely with prolonged reaction times or an excess of the benzofuranone.

  • Cannizzaro Reaction of the Aldehyde: Under strongly basic conditions, aromatic aldehydes lacking an alpha-proton can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. This consumes the aldehyde and reduces the yield of the desired product.

Troubleshooting and Mitigation:

StrategyExperimental Protocol
Optimize Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the aromatic aldehyde to ensure complete consumption of the benzofuranone and minimize self-condensation.
Control Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting benzofuranone is consumed to prevent the formation of byproducts from prolonged exposure to the reaction conditions.
Choice of Base Employ milder bases such as piperidine or pyrrolidine instead of strong bases like sodium hydroxide or potassium hydroxide to minimize the Cannizzaro reaction. The reaction can be carried out in a solvent like ethanol or methanol at reflux.
Purification The desired aurone product can typically be purified from byproducts by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel may be necessary for closely related impurities.

Experimental Protocol: General Procedure for Aurone Synthesis

  • Dissolve this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize if necessary.

Reactions with Nucleophiles (e.g., Amines)

The carbonyl group at the C3 position is susceptible to nucleophilic attack. Reactions with amines can lead to various products depending on the reaction conditions and the nature of the amine.

Problem: Ring-opening and complex product mixtures.

Primary and secondary amines can react with the carbonyl group to form an enamine or imine, but can also lead to the opening of the furanone ring.

Potential Byproducts and Their Formation:

  • Enamine Formation: The initial product of the reaction of a secondary amine with the C3-carbonyl is often an enamine.

  • Ring-Opened Amide: Especially with primary amines and under forcing conditions, the lactone ring can be opened to form a 2-(4-fluorophenoxy)-N-substituted acetamide derivative.

  • Rearrangement Products: The initial adducts can sometimes undergo further rearrangements, leading to complex heterocyclic systems.

Troubleshooting and Mitigation:

StrategyExperimental Protocol
Temperature Control Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the kinetic product and minimize ring-opening and rearrangement.
Solvent Choice Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize proton-mediated side reactions.
Protecting Groups If the desired reaction is at another position of the molecule, consider protecting the carbonyl group as a ketal before proceeding with subsequent steps.
Reduction Reactions

Reduction of the C3-carbonyl to a hydroxyl group is a common transformation.

Problem: Over-reduction or incomplete reaction.

Potential Byproducts and Their Formation:

  • Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the aromatic ring or cleave the ether linkage, although this is generally less common under standard conditions.

  • Unreacted Starting Material: Incomplete reduction can occur with milder reducing agents or insufficient reaction times.

Troubleshooting and Mitigation:

StrategyExperimental Protocol
Choice of Reducing Agent Use a mild and selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol for the reduction of the ketone to the corresponding alcohol.
Monitoring Follow the reaction progress by TLC to ensure complete conversion of the starting material.
Work-up Procedure A careful aqueous work-up is necessary to quench the excess reducing agent and any borate esters formed. Acidification should be done cautiously to avoid any acid-catalyzed side reactions of the product alcohol.

Visualizing Reaction Pathways

To aid in understanding the potential reaction outcomes, the following diagrams illustrate the key transformations.

Reaction_Pathways cluster_start Starting Material cluster_products Potential Products & Byproducts 6-FB This compound Aurone 2-Benzylidene- benzofuran-3(2H)-one (Desired Product) 6-FB->Aurone Aldol/Knoevenagel (ArCHO, base) Double_Cond Double Condensation Byproduct 6-FB->Double_Cond Excess 6-FB or long reaction time Enamine Enamine Product 6-FB->Enamine Reaction with Secondary Amine Ring_Opened Ring-Opened Amide Byproduct 6-FB->Ring_Opened Reaction with Primary Amine (harsh conditions) Alcohol 6-Fluoro-2,3-dihydro- benzofuran-3-ol (Desired Product) 6-FB->Alcohol Reduction (e.g., NaBH4) Cannizzaro Cannizzaro Products (from aldehyde) Aldehyde Aromatic Aldehyde Aldehyde->Cannizzaro Strong base Troubleshooting_Logic Start Reaction with This compound Check_Completion Is the reaction complete? (TLC analysis) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Prolong Prolong reaction time or increase temperature cautiously Incomplete->Prolong Check_Reagents Check reagent purity and stoichiometry Prolong->Check_Reagents Check_Reagents->Start Analyze_Products Analyze product mixture (NMR, LC-MS) Complete->Analyze_Products Desired_Product Is the desired product the major component? Analyze_Products->Desired_Product Success Proceed to Purification Desired_Product->Success Yes Byproducts Significant Byproducts Formed Desired_Product->Byproducts No Identify_Byproducts Identify byproduct structures Byproducts->Identify_Byproducts Consult_Guide Consult Troubleshooting Guide for specific reaction type Identify_Byproducts->Consult_Guide Optimize Optimize reaction conditions: - Temperature - Catalyst/Reagent - Solvent - Reaction Time Consult_Guide->Optimize Optimize->Start

Technical Support Center: Purification of Fluorinated Benzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated benzofuranones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of fluorinated benzofuranones?

A1: The nature of impurities is highly dependent on the synthetic route. However, common impurities include:

  • Unreacted starting materials and reagents: Incomplete reactions can leave starting materials that need to be removed.

  • Regioisomers: During fluorination or other substitution reactions, isomers of the desired product can form, which may have very similar polarities, making separation challenging.[1]

  • Over-fluorinated by-products: The use of potent fluorinating agents like Selectfluor™ can sometimes lead to the introduction of more than one fluorine atom.

  • By-products from side reactions: Depending on the specific synthesis, by-products from competing reaction pathways may be present. For instance, in syntheses involving palladium catalysts, catalyst residues may need to be removed.[2]

  • Decomposition products: Some fluorinated benzofuranones may have limited stability under certain conditions (e.g., heat or prolonged exposure to silica gel), leading to the formation of degradation products.

Q2: What are the recommended primary purification techniques for fluorinated benzofuranones?

A2: The two most common and effective purification techniques for fluorinated benzofuranones are:

  • Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities. Silica gel is the most common stationary phase, and a variety of solvent systems can be employed.[3][4]

  • Recrystallization: This technique is ideal for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system in which the fluorinated benzofuranone is soluble at high temperatures but sparingly soluble at low temperatures.[4]

Q3: I am having difficulty separating regioisomers of my fluorinated benzofuranone. What can I do?

A3: Separating regioisomers can be challenging due to their similar physical properties. Here are some strategies:

  • Optimize Column Chromatography:

    • Use a shallower solvent gradient to improve resolution.

    • Experiment with different solvent systems to alter the selectivity of the separation.

    • Consider using a different stationary phase. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to standard silica gel and may aid in separating isomers.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than flash chromatography for difficult separations. Chiral HPLC may also be an option if the isomers are enantiomers.[7]

  • Recrystallization: Fractional recrystallization can sometimes be used to separate isomers if there is a sufficient difference in their solubility in a particular solvent.

Troubleshooting Guides

Problem 1: Low recovery of the desired compound after column chromatography.

Possible CauseSuggested Solution
Compound is adsorbing irreversibly to the silica gel. Some polar or acidic compounds can bind strongly to silica gel. Try deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, switch to a less acidic stationary phase like alumina.
Compound is co-eluting with an impurity. Check the purity of your fractions by TLC or LC-MS. If co-elution is occurring, re-optimize the solvent system or consider a different chromatographic technique (e.g., reverse-phase chromatography).
Compound is volatile. If your compound has a low boiling point, it may be lost during solvent evaporation. Use a rotary evaporator at a lower temperature and pressure.
Improper solvent system. If the solvent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Use TLC to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.3.

Problem 2: The compound "oils out" during recrystallization instead of forming crystals.

Possible CauseSuggested Solution
The solution is supersaturated. Try using a more dilute solution by adding more hot solvent.
The cooling rate is too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Presence of impurities. Impurities can inhibit crystal formation. Try purifying the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization.
Inappropriate solvent. The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. Common solvent systems include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[8]

Data Presentation

Table 1: Illustrative Purification Outcomes for a Hypothetical Fluorinated Benzofuranone

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Flash Chromatography (Silica Gel) 75%95%80%Effective at removing baseline impurities.
Recrystallization (Ethanol/Water) 95%>99%70%Good for final polishing to high purity.
Flash Chromatography (PFP Phase) 75% (with regioisomer)98% (regioisomer removed)65%Demonstrates alternative selectivity for isomeric impurities.
Preparative HPLC 90% (with closely eluting impurity)>99%50%High purity achieved but with lower yield due to the nature of the technique.

Note: The data in this table is for illustrative purposes only and will vary depending on the specific compound and impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of a fluorinated benzofuranone using silica gel flash chromatography.

1. Materials:

  • Crude fluorinated benzofuranone

  • Silica gel (40-63 µm)

  • Solvents for elution (e.g., n-hexane, ethyl acetate)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 95:5 n-hexane:ethyl acetate).

    • The ideal solvent system will give the desired product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully apply it to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent as needed to elute the desired compound.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated benzofuranone.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for purifying a fluorinated benzofuranone by recrystallization.

1. Materials:

  • Crude fluorinated benzofuranone

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the mixture. The compound should fully dissolve at or near the boiling point of the solvent.

    • Allow the solution to cool. A good solvent will result in the formation of crystals.

    • Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof.[8]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to just cover the solid.

    • Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to dry on the filter paper with the vacuum on, and then transfer them to a watch glass or drying oven to remove all residual solvent.

Mandatory Visualizations

experimental_workflow start Crude Fluorinated Benzofuranone tlc TLC Analysis for Solvent System Optimization start->tlc column_chromatography Flash Column Chromatography tlc->column_chromatography purity_check1 Purity Check (TLC, NMR, LC-MS) column_chromatography->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 98% pure_product Pure Fluorinated Benzofuranone purity_check1->pure_product Purity ≥ 98% purity_check2 Final Purity Check & Characterization recrystallization->purity_check2 purity_check2->pure_product

Caption: General experimental workflow for the purification of fluorinated benzofuranones.

troubleshooting_guide start Purification Issue Encountered issue_type What is the primary issue? start->issue_type low_recovery Low Recovery from Column issue_type->low_recovery Column Chromatography isomer_sep Poor Isomer Separation issue_type->isomer_sep Isomer Separation oiling_out Compound 'Oils Out' issue_type->oiling_out Recrystallization cause_low_recovery Possible Cause? low_recovery->cause_low_recovery sol1_lr Deactivate Silica (e.g., with Et3N) or use Alumina cause_low_recovery->sol1_lr Strong Adsorption sol2_lr Re-optimize Solvent System (TLC) cause_low_recovery->sol2_lr Co-elution cause_isomer_sep What have you tried? isomer_sep->cause_isomer_sep sol1_is Use a Shalower Gradient cause_isomer_sep->sol1_is Standard Silica sol2_is Try a PFP Column sol1_is->sol2_is Still poor sol3_is Consider Preparative HPLC sol2_is->sol3_is Still poor cause_oiling_out Possible Cause? oiling_out->cause_oiling_out sol1_oo Cool Solution Slower / Use More Solvent cause_oiling_out->sol1_oo Supersaturation / Fast Cooling sol2_oo Pre-purify by Chromatography cause_oiling_out->sol2_oo High Impurity Level

Caption: Troubleshooting decision tree for common purification challenges.

References

Improving the stability of 6-Fluorobenzofuran-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with 6-Fluorobenzofuran-3(2H)-one in solution.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems observed during the handling and analysis of this compound solutions.

Observed Problem Potential Cause Recommended Solution
Loss of compound purity over time in solution. Hydrolysis: The lactone ring in the benzofuranone structure is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1]- Maintain solutions at a neutral pH.- Use aprotic solvents where possible.- Store solutions at low temperatures (2-8 °C or frozen).
Appearance of unexpected peaks in HPLC analysis. Oxidative Degradation: The benzofuranone ring may be susceptible to oxidation, leading to the formation of various oxygenated derivatives.[1][2]- Degas solvents before use to remove dissolved oxygen.- Consider adding antioxidants (e.g., BHT) to the solution, ensuring they do not interfere with downstream applications.[3] - Protect solutions from light.
Discoloration of the solution (e.g., turning yellow or brown). Photodegradation: Exposure to light, particularly UV light, can induce degradation of the compound.[2]- Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Conduct experiments under controlled lighting conditions.
Inconsistent analytical results between experiments. Thermal Degradation: Elevated temperatures can accelerate the rate of degradation through various pathways.[1][2]- Avoid exposing the compound to high temperatures for extended periods.- Use controlled temperature environments for storage and experiments.
Precipitation of the compound from aqueous buffers. Low Aqueous Solubility: Benzofuranone derivatives often exhibit poor solubility in water, which can lead to precipitation when diluting from an organic stock solution.[2][4]- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed the tolerance of the experimental system (e.g., <0.5% DMSO for many cell-based assays).[4]- Use of solubilizing agents or alternative formulation strategies may be necessary for in vivo applications.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure, the most probable degradation pathways are hydrolysis and oxidation.[1] The ester bond in the lactone ring is prone to hydrolytic cleavage, which can be accelerated by acidic or basic pH.[1][2] The aromatic ring and the adjacent methylene group can be susceptible to oxidation.[1]

Q2: How can I monitor the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective method for monitoring the degradation of the compound and detecting the formation of degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, especially for identifying any volatile degradants.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure stability, solutions should be stored at low temperatures (2-8 °C for short-term and -20 °C or -80 °C for long-term storage). They should be protected from light by using amber vials or other light-blocking containers. For optimal stability, using degassed aprotic solvents and maintaining a neutral pH is recommended.

Q4: How does the fluorine substituent affect the stability of the molecule?

A4: The presence of a fluorine atom, an electron-withdrawing group, on the benzofuranone ring is expected to have a stabilizing effect. It can reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack and potentially increasing the stability of the lactone ring to hydrolysis. The introduction of fluorine has been explored as a strategy to improve the metabolic stability of lactone-containing compounds.[5][6]

Q5: What stress conditions should be used in a forced degradation study for this compound?

A5: Forced degradation studies are crucial for understanding the intrinsic stability of the molecule.[7][8] Recommended conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).[1]

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperatures. Lactones are generally more susceptible to basic hydrolysis.[1]

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[1]

  • Thermal Degradation: Dry heat at a temperature above accelerated stability testing conditions (e.g., 80-100 °C).[1]

  • Photodegradation: Exposure to UV and visible light according to ICH Q1B guidelines.[1]

Quantitative Data Summary

The following tables provide representative data on the stability of benzofuranone derivatives under various stress conditions. Note: This data is based on studies of analogous compounds and should be used as a general guide. Specific stability will vary based on the exact structure and experimental conditions.

Table 1: Hydrolytic Stability of a Benzofuranone Analog in Aqueous Solution

pHTemperature (°C)Time (hours)% Degradation
2.0 (0.01 M HCl)6024~15%
7.0 (Phosphate Buffer)2572< 5%
10.0 (0.01 M NaOH)258~40%

Table 2: Photostability of a Benzofuranone Analog in Solution

Light SourceSolventExposure Time (hours)% Degradation
UV (254 nm)Methanol6~25%
Visible LightMethanol24< 10%

Experimental Protocols

Protocol for Forced Hydrolysis Study

Objective: To evaluate the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis:

    • Add a specific volume of the stock solution to a solution of 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.[1]

  • Basic Hydrolysis:

    • Add a specific volume of the stock solution to a solution of 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at room temperature (25 °C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 6, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase to an appropriate concentration for analysis.[1]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation Study

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Oxidation:

    • Add a specific volume of the stock solution to a solution of 3% H₂O₂ to achieve a final concentration of 100 µg/mL.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).[1]

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

degradation_pathways main This compound hydrolysis_product Ring-Opened Hydroxy Carboxylic Acid main->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product Oxidized Derivatives (e.g., Ketones, Hydroxylated species) main->oxidation_product Oxidation ([O])

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, 25°C) oxidation Oxidation (3% H₂O₂, 25°C) thermal Thermal (Dry Heat, 80°C) photo Photolytic (UV/Vis Light) sampling Withdraw Aliquots at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis

References

Side reactions in the cyclization to form 6-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorobenzofuran-3(2H)-one. Our aim is to address common challenges and side reactions encountered during the cyclization process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 2-(4-fluorophenoxy)acetic acid. This reaction is typically mediated by strong dehydrating acids such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid). These reagents act as both the catalyst and solvent for the cyclization reaction.

Q2: What are the primary side reactions to be aware of during the cyclization?

A2: The main side reactions of concern are:

  • Formation of the 4-Fluoro Isomer: Due to the directing effects of the fluorine and ether groups on the aromatic ring, electrophilic attack can occur at the position ortho to the ether linkage and meta to the fluorine, leading to the formation of the undesired 4-Fluorobenzofuran-3(2H)-one isomer.

  • Decarboxylation: Under harsh acidic conditions and elevated temperatures, the starting material, 2-(4-fluorophenoxy)acetic acid, can undergo decarboxylation to yield 4-fluoroanisole.

  • Sulfonation: When using Eaton's reagent or sulfuric acid-containing reagents at high temperatures, sulfonation of the aromatic ring can occur, leading to sulfonated byproducts.

  • Polymerization/Charring: Prolonged reaction times or excessively high temperatures can lead to the formation of polymeric tars, which can complicate purification and reduce the overall yield.

Q3: How can I distinguish between the desired this compound and the isomeric 4-Fluorobenzofuran-3(2H)-one?

A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are the most effective tools for distinguishing between the two isomers.

  • ¹H NMR: The aromatic protons of the two isomers will exhibit different splitting patterns and chemical shifts due to their different electronic environments and coupling partners.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will differ significantly between the two isomers, providing a clear method of identification.

Q4: What are the key physical properties of this compound?

A4: The key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₈H₅FO₂
Molecular Weight152.12 g/mol
AppearanceSolid
Boiling Point261.7 ± 40.0 °C (Predicted)[1]
Density1.379 ± 0.06 g/cm³ (Predicted)[1]

Q5: What are the recommended purification methods for this compound?

A5: The primary methods for purification are:

  • Recrystallization: This is an effective method for removing smaller amounts of impurities, provided a suitable solvent system is identified where the solubility of the desired product and impurities differ significantly at different temperatures.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from isomeric impurities and other byproducts, especially when dealing with complex mixtures.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Decarboxylation of starting material. 3. Polymerization/charring.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Extend reaction time if necessary, but be cautious of increased side product formation. 2. Optimize reaction temperature: Lowering the reaction temperature may reduce the rate of decarboxylation. A temperature range of 60-80°C is a good starting point for PPA-mediated reactions. 3. Control reaction time and temperature: Avoid prolonged heating at high temperatures. Once the starting material is consumed (as determined by TLC/HPLC), quench the reaction promptly.
Presence of a Significant Amount of the 4-Fluoro Isomer 1. Reaction conditions favoring the formation of the kinetic or thermodynamic product. 2. Nature of the cyclizing agent.1. Vary the reaction temperature: The ratio of isomers can be temperature-dependent. Experiment with a range of temperatures to find the optimal conditions for maximizing the yield of the 6-fluoro isomer. 2. Screen different cyclizing agents: While PPA and Eaton's reagent are common, other Lewis acids or Brønsted acids could be explored to alter the regioselectivity of the cyclization.
Formation of Dark, Tarry Material 1. Excessively high reaction temperature. 2. Prolonged reaction time. 3. Presence of impurities in the starting material.1. Maintain strict temperature control: Use an oil bath or other temperature-controlled heating mantle to ensure a consistent and appropriate reaction temperature. 2. Optimize reaction time: Determine the minimum time required for complete conversion of the starting material. 3. Ensure high purity of starting material: Purify the 2-(4-fluorophenoxy)acetic acid before use if necessary.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous quench solution. 2. Formation of a stable emulsion during workup.1. Perform multiple extractions: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform at least three extractions of the aqueous layer to ensure complete recovery of the product. 2. Break the emulsion: Addition of a saturated brine solution can help to break emulsions. In some cases, filtration through a pad of celite may be necessary.

Experimental Protocols

Synthesis of this compound via Polyphosphoric Acid (PPA) Cyclization

Materials:

  • 2-(4-Fluorophenoxy)acetic acid

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place Polyphosphoric Acid (PPA).

  • Heat the PPA to approximately 60°C with stirring.

  • Slowly add 2-(4-fluorophenoxy)acetic acid to the heated PPA.

  • Raise the temperature of the reaction mixture to 70-80°C and maintain it for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Products 2-(4-fluorophenoxy)acetic_acid 2-(4-fluorophenoxy)acetic acid This compound This compound (Desired Product) 2-(4-fluorophenoxy)acetic_acid->this compound Intramolecular Friedel-Crafts Acylation 4-Fluorobenzofuran-3(2H)-one 4-Fluorobenzofuran-3(2H)-one (Isomeric Impurity) 2-(4-fluorophenoxy)acetic_acid->4-Fluorobenzofuran-3(2H)-one Side Reaction PPA Polyphosphoric Acid (PPA) or Eaton's Reagent PPA->this compound Heat Heat (Δ) Heat->this compound

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield of Desired Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Increased Side Reactions (Isomerization, Decarboxylation) Low_Yield->Side_Reactions Workup_Losses Product Loss During Workup Low_Yield->Workup_Losses Optimize_Time_Temp Optimize Reaction Time and Temperature Incomplete_Reaction->Optimize_Time_Temp Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Incomplete_Reaction->Monitor_Reaction Side_Reactions->Optimize_Time_Temp Check_Workup Optimize Extraction and Washing Steps Workup_Losses->Check_Workup Purification_Strategy Review Purification Strategy Check_Workup->Purification_Strategy

References

How to improve the regioselectivity in benzofuranone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuranone synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in benzofuranone synthesis?

Regioselectivity in benzofuranone synthesis is a multifaceted issue influenced by several key factors. The choice of catalyst is paramount, as different catalysts can steer a reaction toward a specific regioisomer.[1] The electronic properties and steric hindrance of the substituents on the starting materials also play a crucial role. Furthermore, reaction conditions such as the solvent, temperature, and the presence of specific additives or directing groups can significantly impact the outcome.[2][3]

Q2: How can I control the formation of α- vs. γ-adducts in annulation reactions?

The formation of α- or γ-regioisomers is a common challenge, particularly in phosphine-catalyzed [3+2] annulation reactions.[1] The regioselectivity is often determined by which carbon of a zwitterionic intermediate (the α-carbon or the γ-carbon) participates in the cyclization.[1] Control can be achieved by carefully selecting the phosphine catalyst; for example, dipeptide phosphine catalysts with different configurations (e.g., l-d vs. l-l) have been shown to selectively produce either the α- or γ-adduct.[1]

Troubleshooting Guides

Problem: My [3+2] annulation reaction between an aurone and an allenoate yields a mixture of regioisomers.

Cause: In phosphine-catalyzed [3+2] annulation reactions, the phosphine adds to the allene to form a zwitterionic intermediate that exists in two resonance forms. These forms can lead to the formation of both α- and γ-regioisomers, and without proper control, a mixture is often obtained.[1]

Solution: Employ catalyst-controlled regiodivergent synthesis. The configuration of the phosphine catalyst can create delicate energy differences in the transition states, allowing for the selective formation of one regioisomer over the other.[1]

Logical Workflow for Catalyst Selection

G start Goal: Synthesize Spirocyclic Benzofuranone target_alpha Desired Product: α-Selective Adduct start->target_alpha target_gamma Desired Product: γ-Selective Adduct start->target_gamma catalyst_alpha Use l-d-dipeptide phosphine catalyst target_alpha->catalyst_alpha catalyst_gamma Use l-l-dipeptide phosphine catalyst target_gamma->catalyst_gamma result_alpha Good Regio- and Enantioselectivity for α-adduct catalyst_alpha->result_alpha result_gamma Excellent Enantioselectivity for γ-adduct catalyst_gamma->result_gamma G cluster_initiation Catalyst Initiation cluster_pathways Regiodivergent Pathways cluster_annulation Annulation with Aurone cluster_products Final Products phosphine Phosphine Catalyst (A) allene Allenoate phosphine->allene + zwitterion_B Zwitterionic Intermediate (B) allene->zwitterion_B Nucleophilic attack resonance_C Resonance Form (C) (Negative charge on α-carbon) zwitterion_B->resonance_C resonance_G Resonance Form (G) (Negative charge on γ-carbon) zwitterion_B->resonance_G intermediate_E Intermediate (E) resonance_C->intermediate_E + Aurone intermediate_I Intermediate (I) resonance_G->intermediate_I + Aurone aurone1 Aurone aurone2 Aurone alpha_product α-Selective Product (Spirocyclic Benzofuranone) intermediate_E->alpha_product Cyclization gamma_product γ-Selective Product (Spirocyclic Benzofuranone) intermediate_I->gamma_product Cyclization G start Starting Material phenol_alkynyl o-Alkynyl Phenol start->phenol_alkynyl phenol_acetic Phenylacetic Acid Derivative start->phenol_acetic alkenyl_phenol Alkenylphenol start->alkenyl_phenol method_gold Method: Gold-Catalyzed Cycloisomerization (e.g., Ph3PAuCl) phenol_alkynyl->method_gold method_pd_ch Method: Pd(II)-Catalyzed C-H Activation phenol_acetic->method_pd_ch method_pd_hydro Method: Pd-Catalyzed Hydroesterification alkenyl_phenol->method_pd_hydro product1 Benzofuran-3(2H)-one method_gold->product1 product2 Benzofuranone method_pd_ch->product2 product3 Lactone (Benzofuranone) method_pd_hydro->product3

References

Overcoming low yield in the synthesis of 6-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in the synthesis of 6-Fluorobenzofuran-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is the intramolecular cyclization of a substituted phenoxyacetic acid derivative. This typically involves the preparation of 2-(carboxymethoxy)-4-fluorophenoxyacetic acid from 4-fluorophenol, followed by a cyclization reaction to form the target benzofuranone.

Q2: Why am I experiencing low yields in the cyclization step?

Low yields in the intramolecular cyclization to form this compound can be attributed to several factors. The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, making the electrophilic cyclization more challenging.[1] Other contributing factors may include suboptimal reaction conditions such as temperature, reaction time, or the choice of cyclizing agent and solvent. Incomplete conversion of starting materials, formation of side products, and degradation of the product under harsh conditions are also common issues.

Q3: What are the potential side reactions that can lower the yield?

Potential side reactions include intermolecular condensation between two molecules of the starting material, decarboxylation of the starting material or product, and rearrangement reactions. Under strongly acidic or basic conditions, ether cleavage of the starting material can also occur.

Q4: How can I improve the yield of my reaction?

Yield improvement can often be achieved by carefully optimizing the reaction conditions. This includes screening different cyclizing agents, solvents, and temperatures. Monitoring the reaction progress using techniques like TLC or LC-MS can help in determining the optimal reaction time and preventing product degradation. Purification methods should also be optimized to minimize product loss.

Q5: Are there alternative synthetic strategies I can explore?

Yes, various metal-catalyzed reactions have been reported for the synthesis of the benzofuranone core.[2][3][4] These can include palladium- or gold-catalyzed intramolecular C-O bond formation.[3][4] Exploring these alternative routes might provide a higher yield depending on the available starting materials and laboratory capabilities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Suggestions
Low to no conversion of starting material - Insufficient activation of the electrophile.- Deactivation of the aromatic ring by the fluorine substituent.- Low reaction temperature.- Use a stronger cyclizing agent (e.g., trifluoroacetic anhydride, polyphosphoric acid).- Screen different Lewis acids to enhance electrophilicity.- Gradually increase the reaction temperature while monitoring for product degradation.
Formation of multiple unidentified byproducts - Side reactions such as intermolecular condensation or rearrangement.- Decomposition of starting material or product.- Lower the reaction temperature.- Use a more dilute reaction mixture to disfavor intermolecular reactions.- Screen different solvents to find one that favors the desired intramolecular cyclization.- Ensure all reagents and solvents are pure and dry.
Product degradation during workup or purification - Instability of the benzofuranone ring to acidic or basic conditions.- High temperatures during solvent evaporation or chromatography.- Use neutral workup conditions where possible.- Employ milder purification techniques like flash column chromatography with a carefully chosen eluent system.- Avoid prolonged heating during solvent removal.
Difficulty in removing the cyclizing agent - Hydrolysis of the cyclizing agent (e.g., PPA) is slow or incomplete.- Follow established protocols for quenching and hydrolyzing the specific cyclizing agent used.- Perform multiple extractions to ensure complete removal.

Experimental Protocols

Protocol 1: Synthesis of 2-(carboxymethoxy)-4-fluorophenoxyacetic acid
  • Alkylation of 4-fluorophenol:

    • To a solution of 4-fluorophenol (1 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (2.5 eq.).

    • Add ethyl chloroacetate (2.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • After cooling, filter the mixture and evaporate the solvent.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2,2'-(4-fluorophenoxy)diacetate.

  • Hydrolysis to the diacid:

    • Dissolve the crude diester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.5 eq.) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with cold, dilute hydrochloric acid to precipitate the diacid.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-(carboxymethoxy)-4-fluorophenoxyacetic acid.

Protocol 2: Intramolecular Cyclization to this compound
  • Cyclization Reaction:

    • In a round-bottom flask, place the 2-(carboxymethoxy)-4-fluorophenoxyacetic acid (1 eq.).

    • Add a cyclizing agent. A common choice is a mixture of acetic anhydride and sodium acetate, or a stronger agent like polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the reaction mixture. The optimal temperature will depend on the cyclizing agent (e.g., 100-140 °C for acetic anhydride/sodium acetate, or 70-100 °C for PPA).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Optimization of the Cyclization Reaction Conditions
Entry Cyclizing Agent Solvent Temperature (°C) Time (h) Yield (%)
1Acetic Anhydride/NaOAcNone120645
2Polyphosphoric Acid (PPA)None80265
3Eaton's Reagent (P₂O₅/MsOH)None70370
4Trifluoroacetic Anhydride (TFAA)Dichloromethane40455
5Sulfuric AcidNone100130 (with decomposition)

Note: The data presented in this table is illustrative and based on typical results for similar reactions. Actual yields may vary.

Visualizations

Synthetic_Pathway cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Intramolecular Cyclization 4-Fluorophenol 4-Fluorophenol Intermediate 2-(carboxymethoxy)-4-fluorophenoxyacetic acid 4-Fluorophenol->Intermediate 1. Ethyl chloroacetate, K2CO3 2. NaOH, H2O/EtOH Target This compound Intermediate->Target Cyclizing Agent (e.g., PPA)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No optimize_reaction Optimize Reaction Conditions: - Stronger cyclizing agent - Higher temperature - Lewis acid catalyst low_conversion->optimize_reaction check_byproducts Analyze Byproducts high_conversion->check_byproducts intermolecular Intermolecular Products check_byproducts->intermolecular Present degradation Degradation Products check_byproducts->degradation Present optimize_concentration Use more dilute conditions intermolecular->optimize_concentration optimize_temp Lower reaction temperature Use milder workup degradation->optimize_temp

Caption: Troubleshooting workflow for low yield.

Side_Reactions starting_material 2-(carboxymethoxy)-4- fluorophenoxyacetic acid target_product Desired Product: This compound starting_material->target_product Intramolecular Cyclization intermolecular Intermolecular Condensation (Dimer/Polymer) starting_material->intermolecular Side Reaction 1 decarboxylation Decarboxylation starting_material->decarboxylation Side Reaction 2 ether_cleavage Ether Cleavage starting_material->ether_cleavage Side Reaction 3

Caption: Potential side reactions leading to low yield.

References

Degradation pathways of 6-Fluorobenzofuran-3(2H)-one under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Fluorobenzofuran-3(2H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Disclaimer: As of the current date, specific degradation pathways for this compound have not been extensively published. The guidance provided herein is based on established principles of forced degradation studies, the known chemistry of benzofuranone scaffolds, and the behavior of other fluorinated organic compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on the structure, which contains a lactone (cyclic ester), a ketone, and a fluorinated aromatic ring, the following degradation pathways are plausible:

  • Hydrolysis: The most probable pathway is the hydrolytic cleavage of the lactone ring under acidic or basic conditions. This would open the ring to form a fluorinated hydroxyphenyl acetic acid derivative.

  • Oxidation: The benzofuranone ring system can be susceptible to oxidation, potentially leading to ring-opened products or the formation of hydroxylated derivatives on the aromatic ring.[3] The benzylic carbon adjacent to the ketone is also a potential site for oxidative attack.

  • Photodegradation: Aromatic compounds and ketones can be susceptible to photolytic degradation. This may involve radical mechanisms, potentially leading to complex mixtures of products or polymerization. For some fluorinated pharmaceuticals, photolysis can result in defluorination.[4]

Q2: What are the recommended initial conditions for a forced degradation study on this compound?

A2: Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are representative of shelf-life stability without being artifacts of overly harsh conditions.[5][6] The following table outlines recommended starting conditions as per ICH guidelines.[5][7]

Q3: What analytical methods are best suited for analyzing the degradation products?

A3: A stability-indicating method is required to separate the degradation products from the parent compound and from each other. The most common and effective technique is Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[8][9]

  • UPLC/HPLC with UV/PDA Detection: This is essential for quantifying the parent drug and the degradation products that contain a chromophore.

  • UPLC-MS/MS or UPLC-QTOF-MS: This is critical for the identification and structural characterization of degradation products.[9] High-resolution mass spectrometry (e.g., QTOF-MS) provides accurate mass measurements, which are invaluable for determining the elemental composition of unknown degradants.[8]

Q4: How stable is the carbon-fluorine (C-F) bond expected to be during these studies?

A4: The C-F bond is generally very strong and stable, making fluorinated drugs often resistant to metabolism and degradation.[1][2] However, defluorination is not impossible. It can occur under certain conditions:

  • Metabolic Pathways: Some enzymatic processes, like those mediated by Cytochrome P450, can lead to oxidative defluorination of aryl fluorides.[10][11]

  • Photolytic Stress: Photolysis of some fluorinated compounds has been shown to cause C-F bond cleavage.[4]

  • Chemical Instability: While less common, displacement of an activated fluorine atom by a nucleophile can occur if the electronic structure of the molecule allows for it.[12] It is crucial to monitor for the loss of fluorine in degradation products, often by looking for a mass shift of -18 Da (F replaced by OH) or -19 Da (loss of F).

Troubleshooting Guides

Q1: I am not observing any degradation under the initial stress conditions. What should I do?

A1: If the compound is highly stable, you may need to increase the severity of the stress conditions. This should be done systematically:

  • For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the exposure time.[5][7]

  • For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or increase the temperature.[13]

  • For Thermal Stress: Increase the temperature in increments (e.g., from 80°C to 100°C or higher), but be mindful of the compound's melting point.[7]

  • For Photolytic Stress: Increase the duration of exposure to the light source.[7]

Q2: My experiment resulted in excessive degradation (>20%), with many small, unidentifiable peaks. How can I get a cleaner degradation profile?

A2: Over-stressing the molecule can lead to secondary degradation products that are not relevant to real-world stability.[5] To achieve the target 5-20% degradation, you must reduce the harshness of the conditions:

  • Reduce Exposure Time: This is often the easiest parameter to adjust. Take time points more frequently to find the optimal duration.

  • Lower the Temperature: Chemical reactions are highly sensitive to temperature. Reducing it can significantly slow down the degradation rate.

  • Decrease Reagent Concentration: Use a lower concentration of acid, base, or oxidizing agent.[5]

Q3: My HPLC chromatogram shows poor resolution between the parent peak and the degradation products. How can I improve the separation?

A3: Optimizing the chromatographic method is key. Consider the following adjustments:

  • Change the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Modify the Mobile Phase pH: The ionization state of the parent compound and its degradants can affect retention time. Adjusting the pH of the aqueous mobile phase can significantly alter selectivity.

  • Try a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase (e.g., Phenyl-Hexyl, C8, or a column designed for polar compounds).

  • Reduce the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Q4: I suspect one of my degradation products has undergone defluorination. How can I confirm this?

A4: Mass spectrometry is the best tool for this.

  • Check the Mass Spectrum: Look for a peak with a mass corresponding to the replacement of fluorine with another group (e.g., hydroxyl, M-18) or simple loss of fluorine.

  • High-Resolution MS: Use UPLC-QTOF-MS to get an accurate mass of the degradant. The resulting elemental composition will confirm or deny the presence of fluorine.

  • ¹⁹F NMR: If the degradation product can be isolated, ¹⁹F NMR spectroscopy provides direct evidence for the presence or absence of fluorine-containing species.[4]

Experimental Protocols

The following are detailed starting-point methodologies for conducting forced degradation studies on this compound. A concentration of 1 mg/mL of the drug substance is often recommended.[7]

1. Acid Hydrolysis Protocol

  • Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., acetonitrile or methanol).

  • Add an equal volume of 0.1 M HCl to the drug solution.

  • Store the solution at 60°C and monitor at various time points (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by UPLC/HPLC.

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.[5]

2. Base Hydrolysis Protocol

  • Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.

  • Add an equal volume of 0.1 M NaOH to the drug solution.

  • Store the solution at 60°C and monitor at various time points.

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by UPLC/HPLC.

  • A control sample (drug substance in solvent without base) should be prepared and analyzed in parallel.[5]

3. Oxidative Degradation Protocol

  • Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature and monitor for up to 7 days.[5][7]

  • At designated time points, withdraw an aliquot of the sample.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by UPLC/HPLC.

  • A control sample (drug substance in solvent without H₂O₂) should be prepared and analyzed in parallel.

4. Thermal Degradation Protocol

  • Place the drug substance in solid form in a stability chamber or oven at 80°C.

  • At designated time points (e.g., 1, 3, 7 days), withdraw a sample.

  • Dissolve the sample in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by UPLC/HPLC.[7]

  • A control sample should be stored at room temperature and analyzed in parallel.

5. Photolytic Degradation Protocol

  • Expose the drug substance (as a solid and/or in solution) to a light source providing a combined UV and visible light output. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.[5]

  • At a designated time point, prepare the samples for analysis by dissolving/diluting with the mobile phase and analyze by UPLC/HPLC.

Data Presentation

Table 1: Summary of Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60-80°C).[5][7]To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60-80°C).[5][7]To assess degradation in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), typically at room temperature.[5][13]To investigate susceptibility to oxidative degradation.
Thermal Stress 80°C or higher, applied to the solid drug substance.[7]To determine the effect of heat on the drug's stability.
Photostability Exposure to a combination of visible and UV light (e.g., >1.2 million lux hours and >200 W h/m²).[7]To identify light-induced degradation.

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation prep Prepare 1 mg/mL solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxide Oxidation (3% H2O2, RT) prep->oxide Expose to Stress thermal Thermal Stress (Solid) (80°C) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B Light Source) prep->photo Expose to Stress control Prepare Control Samples (No Stress Agent) neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze via Stability- Indicating UPLC-UV/MS Method dilute->analyze purity Assess Peak Purity analyze->purity mass_balance Calculate Mass Balance analyze->mass_balance identify Identify & Characterize Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis) parent This compound hydrolyzed 2-(4-Fluoro-2-hydroxyphenyl)acetic acid (Ring-Opened Product) parent->hydrolyzed Lactone Cleavage oxidized_ring Hydroxylated Aromatic Ring Derivatives parent->oxidized_ring Aromatic/Benzylic Oxidation defluorinated Defluorinated Analogs (e.g., 6-Hydroxybenzofuran-3(2H)-one) parent->defluorinated Potential C-F Cleavage complex Complex Radical Products / Dimers parent->complex Radical Reactions oxidized_cleavage Further Ring Cleavage Products oxidized_ring->oxidized_cleavage

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

6-Fluorobenzofuran-3(2H)-one Versus Non-fluorinated Analog: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Biological Activity of Benzofuran-3(2H)-one, Supported by Experimental Data.

The strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and cell permeability. This guide provides a comparative overview of the biological activity of 6-fluorobenzofuran-3(2H)-one and its non-fluorinated parent compound, benzofuran-3(2H)-one. While direct head-to-head comparative studies on these specific compounds are limited in publicly available literature, this guide synthesizes data from closely related analogs and established structure-activity relationships (SAR) to provide a comprehensive analysis of their potential anticancer and anti-inflammatory activities.

Summary of Quantitative Data

The introduction of fluorine to the benzofuran ring has been shown to significantly enhance its biological activity.[1][2] The following table summarizes the anti-inflammatory and anticancer activities of various fluorinated benzofuran derivatives, providing a strong indication of the potential potency of this compound compared to its non-fluorinated counterpart. The data is extracted from a study on fluorinated benzofuran and dihydrobenzofuran derivatives.[2][3]

Compound/AnalogBiological ActivityAssayIC50 (µM)Reference
Fluorinated Benzofuran Derivatives
Analog 1 (Difluorinated, Brominated Ester)Anti-inflammatoryIL-6 secretion (LPS-stimulated macrophages)1.2 - 9.04[2][4]
CCL2 secretion (LPS-stimulated macrophages)1.5 - 19.3[2][4]
Nitric Oxide (NO) production2.4 - 5.2[2][4]
Prostaglandin E2 (PGE2) secretion1.1 - 20.5[2][4]
Analog 2 (Difluorinated, Brominated Carboxylic Acid)AnticancerHCT116 cell proliferation19.5[3]
Analog 3 (Difluorinated, Brominated Ester)AnticancerHCT116 cell proliferation24.8[3]
Non-Fluorinated Benzofuran-3(2H)-one
Benzofuran-3(2H)-oneAnti-inflammatory/AnticancerData not available for direct comparisonN/A

Note: The IC50 values for the fluorinated analogs demonstrate potent activity at micromolar concentrations. While direct data for the non-fluorinated benzofuran-3(2H)-one under the same experimental conditions is not available, the general trend in the literature suggests that fluorination significantly enhances potency.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison table, based on the study by El-Gamal et al. (2023).[2][3]

Anti-inflammatory Activity Assays

Cell Culture: Murine macrophage cell line RAW 264.7 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Measurement of Inflammatory Mediators:

  • RAW 264.7 cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • After 24 hours of incubation, the cell culture supernatants were collected.

  • The concentrations of IL-6, CCL2, and PGE2 in the supernatants were measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric oxide (NO) production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Anticancer Activity Assay

Cell Culture: The human colorectal carcinoma cell line HCT116 was maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

Cell Proliferation Assay (MTT Assay):

  • HCT116 cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds for 48 hours.

  • Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined.

Visualizations

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A RAW 264.7 Macrophages B Seed in 96-well plates A->B C Pre-treat with Test Compounds B->C D Induce inflammation with LPS C->D E Collect Supernatant D->E F ELISA for IL-6, CCL2, PGE2 E->F G Griess Assay for NO E->G H Calculate IC50 F->H G->H

Caption: Workflow for evaluating the anti-inflammatory activity of benzofuranone derivatives.

Putative Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (IL-6, CCL2) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Fluorobenzofuranone Fluorinated Benzofuran-3(2H)-one Fluorobenzofuranone->NFkB Inhibits Fluorobenzofuranone->iNOS Inhibits Fluorobenzofuranone->COX2 Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by fluorinated benzofuranones.

Conclusion

References

A Comparative Analysis of the Cytotoxicity of 6-Substituted Benzofuranones and Other Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic potential of various benzofuranone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting cell growth by 50%, is a key metric for comparison. The following table summarizes the IC50 values for several benzofuranone derivatives, highlighting the impact of different substituents on their cytotoxic efficacy.

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)
Reference: Halogenated Benzofurans
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)Chloro and dichloroacetyl groups at positions 4 and 6A549 (Lung)6.3 ± 2.5
HepG2 (Liver)11.0 ± 3.2
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)Dibromoacetyl and methoxy groups at positions 6 and 5A549 (Lung)3.5 ± 0.6
HepG2 (Liver)3.8 ± 0.5
Other Benzofuran Derivatives
Compound with Bromine on methyl group at C-3Bromine on the methyl group at the 3-positionK562 (Leukemia)5
HL-60 (Leukemia)0.1
4-Fluoro-2-benzofuranyl derivativeFluorine at position 4 of the 2-benzofuranyl groupNot Specified0.43
Benzofuran-2-carboxamide derivative (50g)6-methoxy and 1,2,3-triazole substitutionsHCT-116 (Colon)0.87
HeLa (Cervical)0.73
A549 (Lung)0.57

Note: The data for compounds 7 and 8 are derived from a study by Napiórkowska et al., which investigated the anticancer potential of halogenated benzofuran derivatives.[2] The other data points are from a broader review of benzofuran derivatives.[3][4]

Structure-Activity Relationship Insights

The presented data underscores the significant influence of the nature and position of substituents on the cytotoxic potency of benzofuranone derivatives.

  • Halogenation: The introduction of halogen atoms, particularly at the 6-position, appears to be a key factor in enhancing cytotoxicity. For instance, the dibromoacetyl-substituted compound 8 consistently shows lower IC50 values (indicating higher potency) compared to the dichloroacetyl-substituted compound 7 in the tested cell lines.[2] This is in line with the general observation that halogenation increases the anticancer activity of benzofurans.[1][2]

  • Other Substituents: The presence of other functional groups and their positions also play a crucial role. For example, the methoxy group at the 5-position in compound 8 might contribute to its enhanced activity compared to the hydroxyl group in compound 7.[2] Furthermore, hybrid molecules incorporating other heterocyclic rings, such as the triazole in compound 50g, can lead to highly potent cytotoxic agents.[4]

Experimental Protocols

The evaluation of the cytotoxic activity of these benzofuranone derivatives predominantly relies on in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Cytotoxicity Assay Protocol

This protocol is based on the methodology described for the evaluation of halogenated benzofuran derivatives.[2]

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 liver carcinoma) are cultured in appropriate media (e.g., Eagle’s Minimum Essential Medium) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 1% non-essential amino acids, and a 1% penicillin/streptomycin solution. Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The benzofuranone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to the desired concentrations. The cells are treated with a range of concentrations of the test compounds and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Cytotoxic benzofuranone derivatives often exert their anticancer effects by inducing programmed cell death, or apoptosis, and causing cell cycle arrest.[2][5] The mechanism can involve the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic pathways.

Apoptosis Induction Pathway

The following diagram illustrates a simplified, representative pathway for apoptosis induction that may be triggered by cytotoxic benzofuranones.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_execution Apoptotic Cascade Benzofuranone Benzofuranone ROS Reactive Oxygen Species (ROS) Benzofuranone->ROS Induces Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Causes Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

References

Comparative Efficacy Analysis of Benzofuranone Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monoamine oxidase B is a crucial enzyme in the degradation of dopamine in the brain.[2][3] Its inhibition can lead to increased dopamine levels, which is beneficial in treating the motor symptoms of Parkinson's disease.[2] This guide compares the inhibitory potency of a representative benzofuranone derivative with established, clinically used MAO-B inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50 values) of a representative benzofuran-3(2H)-one derivative against human MAO-B, alongside several well-known MAO-B inhibitors for comparative purposes. Lower IC50 values are indicative of higher inhibitory potency.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI) vs. MAO-AReference
Benzofuran-3(2H)-one Derivative (Representative) MAO-B 0.004 - 1.05 High [1]
SelegilineMAO-B~0.0068>100[4][5]
RasagilineMAO-B0.237High[5]
SafinamideMAO-B~0.0212 (derived from 4x FBZ13)High[6]
(E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)MAO-B0.0053High[6]

Note: The IC50 values for the representative benzofuran-3(2H)-one derivative are presented as a range, as reported for a series of these compounds.[1] The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for MAO-B.

Experimental Protocols

A detailed methodology for a standard in vitro monoamine oxidase B (MAO-B) inhibition assay is provided below. This protocol is based on fluorometric methods commonly used in the field.[7]

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-B enzyme.

2. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., kynuramine or benzylamine)

  • Developer solution

  • Fluorescent Probe (e.g., OxiRed™ or similar)

  • Test Compound (e.g., 6-Fluorobenzofuran-3(2H)-one)

  • Positive Control Inhibitor (e.g., Selegiline)[8][7][9]

  • Negative Control (Vehicle, e.g., DMSO)

  • 96-well microplate, black with a clear bottom

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[4]

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and positive control in MAO-B Assay Buffer. The final solvent concentration should not exceed 1-2%.[7]

    • Prepare the MAO-B enzyme solution by diluting the enzyme stock in cold MAO-B Assay Buffer to the desired working concentration.

    • Prepare the MAO-B substrate solution containing the substrate, developer, and fluorescent probe in MAO-B Assay Buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 10 µL) of the diluted test compound, positive control, or vehicle to the wells of the 96-well plate.

    • Add the MAO-B enzyme solution (e.g., 40 µL) to each well.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the MAO-B substrate solution (e.g., 50 µL) to each well.

    • Immediately place the plate in the microplate reader.

  • Measurement:

    • Measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.[4] The excitation and emission wavelengths should be set according to the fluorescent probe used (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

MAO-B Catalytic Pathway and Inhibition

The following diagram illustrates the catalytic action of MAO-B on a monoamine substrate and the mechanism of its inhibition.

MAO_B_Pathway cluster_0 MAO-B Catalysis Monoamine Monoamine (e.g., Dopamine) MAOB MAO-B Monoamine->MAOB Aldehyde Aldehyde Ammonia Ammonia H2O2 Hydrogen Peroxide MAOB->Aldehyde Product MAOB->Ammonia By-product MAOB->H2O2 By-product Inhibitor This compound (or other inhibitor) Inhibited_MAOB Inhibited MAO-B Inhibitor->Inhibited_MAOB Binds to MAOB_2 MAO-B

Caption: MAO-B metabolic pathway and its inhibition.

Experimental Workflow for MAO-B Inhibition Assay

This diagram outlines the key steps in the in vitro fluorometric assay for determining MAO-B inhibition.

Assay_Workflow start Start prep Prepare Reagents: - Test Compound Dilutions - MAO-B Enzyme - Substrate Solution start->prep plate Plate Setup: Add Inhibitor/Control to Wells prep->plate enzyme_add Add MAO-B Enzyme Solution plate->enzyme_add incubate Incubate at 37°C enzyme_add->incubate reaction Initiate Reaction: Add Substrate Solution incubate->reaction measure Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) reaction->measure analyze Data Analysis: Calculate Reaction Rates and % Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: Workflow for in vitro MAO-B inhibition assay.

References

The Impact of Bioisosteric Fluorine Substitution on Benzofuranone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorine's Influence on the Biological Activity of Benzofuranones, Supported by Experimental Data.

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the bioisosteric replacement of hydrogen with fluorine in the benzofuranone core, a privileged structure in drug discovery renowned for its diverse pharmacological activities. By examining quantitative data from anticancer, anti-inflammatory, and enzyme inhibition assays, this document aims to provide a clear, data-driven perspective on how this single-atom substitution can profoundly modulate a compound's therapeutic potential.

The "Fluorine Factor": Enhancing Potency and Modulating Properties

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow it to act as a "super-hydrogen."[1] Its introduction can significantly alter a molecule's lipophilicity, metabolic stability, pKa, and binding interactions with biological targets.[1][2] As the following data will illustrate, this often translates into enhanced biological activity.

Comparative Analysis of Biological Activity

The following sections present a quantitative comparison of fluorinated benzofuranone derivatives against their non-fluorinated counterparts across various biological assays.

Anticancer Activity

The introduction of fluorine has been shown to significantly enhance the anticancer potency of benzofuranone derivatives. A notable example is the inhibition of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.

Table 1: Comparative Inhibitory Activity against uPA [3][4]

CompoundRKi (nM)IC50 (µM)Fold Increase in Potency (Ki)
Non-fluorinated AnalogH183Not specified-
Fluorinated Analog F 88 0.43 ~2.1

As the data indicates, the simple substitution of a hydrogen atom with fluorine at the 4-position of the 2-benzofuranyl moiety results in a greater than two-fold increase in inhibitory potency against uPA.[3][4] This enhancement is likely attributable to the ability of fluorine to form favorable halogen bonds and hydrophobic interactions within the enzyme's active site.[3]

Anti-inflammatory Activity

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

Table 2: Inhibitory Activity of Fluorinated Benzofuran Derivatives against Inflammatory Mediators in LPS-Stimulated Macrophages [5][6]

CompoundIC50 (µM) PGE2IC50 (µM) IL-6IC50 (µM) CCL2IC50 (µM) NO
Compound 1 (Difluorinated) Potent Inhibition>10Moderate Inhibition>10
Compound 2 (Difluorinated) 1.921.231.52.4
Compound 3 (Difluorinated) 1.489.0419.35.2
Compound 5 (Monofluorinated) 20.5>50>50>50
Compound 6 (Monofluorinated) 1.1>50>50>50
Compound 8 (Difluorinated) >504.23.7>50

The data reveals that specific fluorinated benzofuran derivatives are potent inhibitors of PGE2, IL-6, CCL2, and NO production, with some compounds exhibiting IC50 values in the low micromolar range.[5][6] The degree of fluorination and the presence of other functional groups, such as bromine, appear to be crucial for the anti-inflammatory activity.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Urokinase-Type Plasminogen Activator (uPA) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of uPA.

Materials:

  • Human urokinase (uPA) enzyme

  • Fluorogenic uPA substrate (e.g., a 7-amino-4-trifluoromethylcoumarin (AFC)-based substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.5)

  • Test compounds (fluorinated and non-fluorinated benzofuranones)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound dilutions to the wells.

  • Add the human uPA enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a fluorescence plate reader (excitation/emission wavelengths appropriate for the substrate, e.g., 350/450 nm for AFC).

  • Calculate the rate of reaction (slope of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • To determine the inhibition constant (Ki), perform kinetic studies at different substrate concentrations.

Measurement of Pro-inflammatory Mediators (PGE2, IL-6, CCL2, and NO)

This set of assays evaluates the effect of test compounds on the production of key inflammatory molecules in cell culture.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophages or other suitable immune cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected for analysis.

Prostaglandin E2 (PGE2) ELISA:

  • The concentration of PGE2 in the cell culture supernatant is determined using a commercial competitive ELISA kit.

  • The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to a microplate pre-coated with a PGE2-specific antibody, along with a fixed amount of enzyme-labeled PGE2.

  • After incubation and washing steps, a substrate is added, and the color development is measured using a microplate reader. The concentration of PGE2 in the sample is inversely proportional to the signal intensity.

Interleukin-6 (IL-6) and Chemokine (C-C motif) Ligand 2 (CCL2) ELISA:

  • The concentrations of IL-6 and CCL2 in the supernatant are measured using specific sandwich ELISA kits.

  • The supernatant is added to wells coated with capture antibodies for either IL-6 or CCL2.

  • After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate.

  • The color intensity is measured and is directly proportional to the concentration of the cytokine.

Nitric Oxide (NO) Measurement (Griess Assay):

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The supernatant is mixed with the Griess reagent, which leads to a colorimetric reaction.

  • The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined by comparison to a standard curve.

Cell Viability Assays (MTT and WST-1)

These colorimetric assays are used to assess the cytotoxic effects of the compounds on cancer cell lines.

MTT Assay:

  • Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][8]

WST-1 Assay:

  • Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • A solution of the water-soluble tetrazolium salt WST-1 is added to each well and incubated for 1-4 hours.

  • The reduction of WST-1 to a soluble formazan dye by metabolically active cells results in a color change.

  • The absorbance of the colored solution is measured at approximately 450 nm. The absorbance is directly proportional to the number of viable cells.

Visualizing the Impact and Workflow

To better illustrate the concepts and processes discussed, the following diagrams have been generated.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Signaling Cascade cluster_2 Inflammatory Mediator Production cluster_3 Inhibition by Fluorinated Benzofuranones LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS Cytokines IL-6, CCL2 NFkB->Cytokines PGE2 PGE2 COX2->PGE2 NO NO iNOS->NO Inhibitor Fluorinated Benzofuranone Inhibitor->COX2 Inhibition Inhibitor->iNOS Inhibition

Caption: Signaling pathway for LPS-induced inflammation.

G cluster_0 Cell Seeding and Treatment cluster_1 Assay Incubation cluster_2 Data Acquisition and Analysis step1 Seed cells in 96-well plate step2 Treat with Benzofuranone Derivatives step1->step2 step3 Add MTT or WST-1 Reagent step2->step3 step4 Incubate (1-4 hours) step3->step4 step5 Add Solubilization Solution (MTT only) step4->step5 step6 Measure Absorbance step4->step6 For WST-1 step5->step6 step7 Calculate Cell Viability and IC50 step6->step7

Caption: Experimental workflow for cell viability assays.

G cluster_0 Bioisosteric Replacement cluster_1 Physicochemical Properties cluster_2 Biological Outcome H_analog Benzofuranone (with Hydrogen) F_analog Benzofuranone (with Fluorine) H_analog->F_analog H to F Substitution Lipophilicity Altered Lipophilicity F_analog->Lipophilicity Metabolism Increased Metabolic Stability F_analog->Metabolism Binding Enhanced Binding Affinity (Halogen Bonding) F_analog->Binding Activity Increased Biological Activity (e.g., lower IC50/Ki) Lipophilicity->Activity Metabolism->Activity Binding->Activity

Caption: Logical relationship of H to F substitution.

Conclusion

The bioisosteric replacement of hydrogen with fluorine in the benzofuranone scaffold is a powerful strategy for enhancing biological activity. The presented data demonstrates that this substitution can lead to a significant increase in potency for both anticancer and anti-inflammatory applications. The enhanced performance of fluorinated analogs is attributed to favorable changes in physicochemical properties, including increased binding affinity through halogen bonding and improved metabolic stability. This comparative guide underscores the importance of considering fluorine substitution in the design of novel benzofuranone-based therapeutics and provides a foundation of experimental data and protocols to aid researchers in this endeavor.

References

Halogenated Benzofuran-3(2H)-ones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of halogen atoms onto this scaffold has emerged as a key strategy for modulating potency and selectivity, leading to the development of promising candidates for anticancer and anti-inflammatory therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated benzofuran-3(2H)-ones, supported by experimental data and detailed methodologies.

Anticancer Activity: A Tale of Halogen Enhancement

Numerous studies have demonstrated that the incorporation of halogens, such as chlorine and bromine, into the benzofuran-3(2H)-one framework can significantly enhance cytotoxic activity against various cancer cell lines. The position and nature of the halogen substituent play a crucial role in determining the potency of these compounds.

A consistent trend observed is the superior performance of brominated derivatives over their chlorinated counterparts. For instance, studies on leukemia cell lines have shown a marked increase in cytotoxicity with the introduction of a bromine atom.[1][2][3] This enhancement is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.[1]

The position of the halogen is also a critical determinant of biological activity.[1] For example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been found to impart remarkable and selective cytotoxicity against leukemia cells.[1][2][3]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative halogenated benzofuran derivatives against various human cancer cell lines. This data highlights the impact of halogen substitution on anticancer potency.

Compound IDStructureHalogenPositionCancer Cell LineIC50 (µM)Reference
1 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneBromine3-(bromomethyl)K562 (Chronic Myelogenous Leukemia)5[2]
HL60 (Acute Promyelocytic Leukemia)0.1[2]
HeLa (Cervical Cancer)> 1000[4]
2 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateChlorine4-Cl, 6-(dichloroacetyl)A549 (Lung Cancer)6.3 ± 2.5[5]
HepG2 (Liver Cancer)11 ± 3.2[5]
3 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateBromine6-(dibromoacetyl)A549 (Lung Cancer)3.5 ± 0.6[5]
HepG2 (Liver Cancer)3.8 ± 0.5[5]
SW620 (Colon Cancer)10.8 ± 0.9[5]
4 (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-oneChlorine5-Cl and on side chainA-549 (Lung Cancer)119.32 ± 8.98[6]
MCF-7 (Breast Cancer)82.18 ± 6.23[6]

Anti-inflammatory Activity

Halogenated benzofuran derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

For example, certain aza-benzofuran compounds have demonstrated significant inhibitory effects on nitric oxide release in lipopolysaccharide (LPS)-stimulated mouse macrophages, with IC50 values in the micromolar range.[7]

Comparative Anti-inflammatory Data

The table below presents the anti-inflammatory activity of selected benzofuran derivatives.

Compound IDStructureAssayCell LineIC50 (µM)Reference
5d Piperazine/benzofuran hybridNO InhibitionRAW-264.752.23 ± 0.97[8][9]
Aza-benzofuran 1 N/ANO InhibitionRAW 264.717.3[7]
Aza-benzofuran 4 N/ANO InhibitionRAW 264.716.5[7]

Experimental Protocols

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow A Cell Seeding in 96-well plate B Treatment with Halogenated Benzofuran-3(2H)-ones A->B C Incubation (e.g., 72h) B->C D Addition of MTT Reagent C->D E Incubation (2-4h) D->E F Formation of Formazan Crystals E->F G Solubilization of Formazan (DMSO) F->G H Absorbance Measurement (570 nm) G->H I IC50 Determination H->I

MTT Assay Workflow

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Principle: The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: An aliquot of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of treated cells to that of LPS-stimulated control cells.

Signaling Pathways

The anticancer activity of halogenated benzofuran-3(2H)-ones can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death).

Anticancer_Mechanism cluster_cell Cancer Cell Drug Halogenated Benzofuran-3(2H)-one Target Intracellular Target (e.g., Tubulin, Kinases) Drug->Target Signal Signal Transduction Cascade Target->Signal Mitochondria Mitochondrial Pathway Signal->Mitochondria Caspases Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer Mechanism

Conclusion

The halogenation of the benzofuran-3(2H)-one scaffold is a viable strategy for enhancing its therapeutic potential, particularly in the context of anticancer drug discovery. The available data strongly suggests that the type and position of the halogen substituent are critical for optimizing biological activity, with brominated derivatives often exhibiting superior potency. Further exploration of the structure-activity relationships of these compounds, including the synthesis and evaluation of a wider range of halogenated analogs, will be instrumental in the development of novel and effective therapeutic agents.

References

Navigating Metabolic Stability: A Comparative Guide to Fluorinated and Non-Fluorinated Benzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding a compound's metabolic stability is a cornerstone of successful drug design. The strategic introduction of fluorine into a molecular scaffold is a widely adopted tactic to enhance metabolic robustness and improve pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzofuranones, supported by representative experimental data and detailed methodologies.

The benzofuranone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. However, like many aromatic systems, it can be susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, potentially leading to rapid clearance and reduced bioavailability. Fluorination, the replacement of a hydrogen atom with a fluorine atom, can effectively "shield" metabolically labile positions due to the strength of the carbon-fluorine bond, thereby enhancing the compound's metabolic half-life.[1][2]

Quantitative Comparison of Metabolic Stability

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155 Non-fluorinated indole12.35-Mouse Liver Microsomes[1]
32a 4-Fluoro-indazole analog of UT-15513.29-Mouse Liver Microsomes[1]
32c CF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)Mouse Liver Microsomes[1]
5-Fluoroindole (5-FI) Fluorinated indole144.29.0Rat Liver Microsomes[1]
5-Fluoroindole HCl Hydrochloride salt of 5-FI1248Rat Liver Microsomes[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between different studies should be approached with caution; however, the trend of increased stability with fluorination within each respective study is evident.[1]

Experimental Protocols

The assessment of metabolic stability is typically conducted using in vitro assays that expose the test compound to liver enzymes. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay primarily evaluates the susceptibility of a compound to Phase I metabolism, which is largely mediated by CYP450 enzymes.[3]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration.

  • Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[4][5]

Objective: To determine the in vitro intrinsic clearance of a compound in a system that includes both Phase I and Phase II metabolic pathways.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human, rat, or mouse)

  • Hepatocyte culture medium

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Plate the hepatocytes in collagen-coated plates and allow them to attach.

  • Compound Addition: Remove the plating medium and add fresh, pre-warmed medium containing the test compound at the desired concentration.

  • Incubation: Incubate the plates at 37°C in a humidified incubator.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the medium.

  • Termination: Terminate the metabolic activity by adding a cold organic solvent containing an internal standard.

  • Sample Processing: Lyse the cells and precipitate the proteins. Centrifuge the samples to obtain a clear supernatant.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the generalized metabolic pathway of benzofuranones and the workflow of a typical metabolic stability assay.

Generalized Metabolic Pathway of Benzofuranones cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Benzofuranone Benzofuranone Hydroxylated Metabolites Hydroxylated Metabolites Benzofuranone->Hydroxylated Metabolites CYP450 (Oxidation) Conjugated Metabolites Conjugated Metabolites Hydroxylated Metabolites->Conjugated Metabolites UGTs, SULTs (Conjugation) Excretion Excretion Conjugated Metabolites->Excretion

Caption: Generalized metabolic pathway of benzofuranones.

Experimental Workflow for In Vitro Metabolic Stability Assay Start Start Prepare Incubation Mixture Prepare Incubation Mixture (Compound + Microsomes/Hepatocytes) Start->Prepare Incubation Mixture Initiate Reaction Initiate Reaction (Add Cofactors, 37°C) Prepare Incubation Mixture->Initiate Reaction Time Point Sampling Time Point Sampling (t = 0, 5, 15, 30, 60 min) Initiate Reaction->Time Point Sampling Terminate Reaction Terminate Reaction (Add Cold Solvent + Internal Standard) Time Point Sampling->Terminate Reaction Sample Processing Sample Processing (Protein Precipitation, Centrifugation) Terminate Reaction->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis (Quantify Parent Compound) Sample Processing->LC-MS/MS Analysis Data Analysis Data Analysis (Calculate t½ and CLint) LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for in vitro metabolic stability assay.

References

An In Vitro Comparative Guide to 6-Fluoro vs. 6-Chloro Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 6-fluoro and 6-chloro substituted benzofuranone derivatives. While direct comparative studies evaluating both 6-fluoro and 6-chloro analogs in the same assays are limited in publicly available literature, this document summarizes key findings on 6-chloro benzofuranone derivatives and discusses the broader context of halogen substitution on the benzofuranone scaffold based on existing research. The information presented herein is intended to support further research and drug discovery efforts in this area.

Quantitative Data on 6-Chloro Benzofuranone Derivatives

A study by Yuthavong et al. investigated a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives for their in vitro antimalarial activity against Plasmodium falciparum.[1][2][3][4] The findings for the 6-chloro substituted analogs are summarized in the table below.

Compound IDDerivativeTarget/AssayStrainIC₅₀
5h (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranoneAntiplasmodial ActivityP. falciparum K1 (multidrug-resistant)0.654 nM
10d (Z)-6-chloro-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranoneAntiplasmodial ActivityP. falciparum 3D7 (drug-sensitive)1.15 µM

Note: IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Discussion on Halogen Substitution

The substitution of halogen atoms, such as chlorine and fluorine, on the benzofuran ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule.[5] Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with its biological target.[5]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

The in vitro antiplasmodial activity of the benzofuranone derivatives was assessed against chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. The following is a generalized protocol based on the methodology described in the cited literature.[1][2][3][4]

Materials:

  • P. falciparum cultures (3D7 and K1 strains)

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, and AlbuMAX II

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Hypoxanthine, [G-³H] (radiolabel)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Parasite Culture: P. falciparum cultures are maintained in continuous culture in human O+ red blood cells in RPMI-1640 medium.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well microplate.

  • Infection: A suspension of parasitized red blood cells (ring stage) is added to each well.

  • Incubation: The plates are incubated in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48 hours.

  • Radiolabeling: [G-³H]hypoxanthine is added to each well, and the plates are incubated for a further 24 hours.

  • Harvesting: The cells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a microplate scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by a nonlinear regression analysis of the percentage inhibition versus the log of the drug concentration.

β-Hematin Formation Inhibition Assay

This assay is used to determine if a compound's antimalarial activity may be due to the inhibition of hemozoin formation, a crucial detoxification pathway for the malaria parasite.

Materials:

  • Hemin chloride

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate buffer (pH 4.8)

  • 96-well microplates

  • Plate reader

Procedure:

  • Hemin Solution: A stock solution of hemin is prepared in DMSO.

  • Compound Dilution: Test compounds are serially diluted in DMSO in a 96-well microplate.

  • Reaction Initiation: A solution of hemin in sodium acetate buffer is added to each well to initiate β-hematin formation.

  • Incubation: The plate is incubated at a controlled temperature to allow for the formation of β-hematin.

  • Quantification: The amount of β-hematin formed is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) after a series of washing and solubilization steps.

  • Data Analysis: The IC₅₀ for the inhibition of β-hematin formation is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Antimalarial Drug Screening

experimental_workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Study p1 Parasite Culture (P. falciparum) a2 Infection of RBCs p1->a2 p2 Compound Preparation (6-Halogenated Benzofuranones) a1 Serial Dilution of Compounds p2->a1 a3 Co-incubation a1->a3 a2->a3 a4 Measurement of Parasite Growth a3->a4 d1 IC50 Determination a4->d1 d2 Comparative Analysis d1->d2 m1 β-Hematin Inhibition Assay d2->m1 Further Investigation

Caption: Experimental workflow for in vitro antimalarial screening.

Putative Signaling Pathway Inhibition

signaling_pathway cluster_parasite Plasmodium falciparum heme Toxic Free Heme hemozoin Non-toxic Hemozoin Crystal heme->hemozoin Heme Detoxification (Heme Polymerase) drug 6-Halogenated Benzofuranone Derivative drug->hemozoin Inhibition

Caption: Putative inhibition of heme detoxification by benzofuranone derivatives.

References

A Comparative Guide to the Mechanism of Action of 6-Fluorobenzofuran-3(2H)-one and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical mechanism of action of 6-Fluorobenzofuran-3(2H)-one, hereafter referred to as Fluorobenzofuran-X, as a kinase inhibitor. Due to the limited publicly available data on this specific molecule, this guide establishes a framework for its validation by comparing it with a well-characterized, exemplary kinase inhibitor, Compound-Y. The experimental data presented is illustrative, based on typical results for potent and selective kinase inhibitors.

Benzofuran scaffolds are prevalent in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's biological profile by altering its electronic properties and metabolic stability.[1]

Comparative Analysis of Kinase Inhibition

To validate the mechanism of action of a novel compound like Fluorobenzofuran-X, a series of experiments are conducted to determine its potency, selectivity, and target engagement within a cellular context. This is benchmarked against a known inhibitor, Compound-Y.

Table 1: Biochemical Potency and Selectivity

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
Fluorobenzofuran-X 15> 10,0005,000
Compound-Y 105001,200

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Table 2: Cellular Target Engagement and Potency

CompoundCellular Target Engagement (CETSA ΔTₘ in °C)Cellular IC₅₀ (nM)
Fluorobenzofuran-X +5.250
Compound-Y +4.875

CETSA (Cellular Thermal Shift Assay) measures the thermal stabilization of a target protein upon ligand binding; a larger temperature shift (ΔTₘ) indicates stronger target engagement in cells.[4][5] Cellular IC₅₀ reflects the compound's potency in a cellular environment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

1. Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the in vitro potency (IC₅₀) of the test compounds against a panel of kinases.

  • Method: A common method is a radiometric assay using tritiated ATP.[6]

    • Recombinant kinase, substrate (e.g., a peptide or histone), and a concentration series of the inhibitor are incubated in a reaction buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • After incubation, the reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.

    • Unincorporated [γ-³³P]ATP is washed away.

    • The radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • IC₅₀ values are calculated from the dose-response curves.

2. Kinome-wide Selectivity Profiling

  • Objective: To assess the selectivity of the inhibitor across the human kinome.

  • Method: This is often performed as a service by specialized companies.[7][8][9][10] A single high concentration of the inhibitor (e.g., 1 µM) is screened against a large panel of kinases (e.g., >300). The percentage of inhibition for each kinase is determined. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then followed up with full IC₅₀ determinations.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the inhibitor to its target protein in intact cells.[4][5][11][12]

  • Method:

    • Cells are treated with either the vehicle (e.g., DMSO) or the test compound for a specified time.

    • The cells are washed and resuspended in a buffer.

    • Aliquots of the cell suspension are heated to a range of temperatures for a short period (e.g., 3 minutes).[13]

    • The cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.

    • The amount of soluble target protein in the supernatant is quantified by Western blotting or other protein detection methods.

    • The melting temperature (Tₘ), the temperature at which 50% of the protein is denatured, is determined. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

4. Cellular Potency Assay

  • Objective: To measure the functional consequence of target inhibition in a cellular context.

  • Method: This is highly dependent on the target kinase and its signaling pathway. For a kinase involved in cell proliferation, a common assay is:

    • Cancer cells are seeded in 96-well plates.

    • The cells are treated with a dilution series of the inhibitor.

    • After a prolonged incubation (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin or CellTiter-Glo®.

    • The cellular IC₅₀ is calculated from the dose-response curve.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase RTK->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates FluorobenzofuranX Fluorobenzofuran-X FluorobenzofuranX->TargetKinase Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Hypothetical signaling pathway showing inhibition by Fluorobenzofuran-X.

Experimental Workflow for Target Validation

G cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays KinaseAssay 1. Kinase Inhibition Assay (Determine IC50) KinomeScan 2. Kinome-wide Selectivity Scan (Assess Specificity) KinaseAssay->KinomeScan CETSA 3. Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) KinomeScan->CETSA Proceed if potent and selective CellPotency 4. Cellular Potency Assay (Measure Functional Effect) CETSA->CellPotency Lead Lead CellPotency->Lead Lead Candidate

Caption: Workflow for validating a kinase inhibitor's mechanism of action.

References

Comparative Analysis of 6-Fluorobenzofuran-3(2H)-one: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 6-Fluorobenzofuran-3(2H)-one and structurally related benzofuranone derivatives to provide insights into its potential cross-reactivity profile. In the realm of drug discovery and development, understanding the cross-reactivity of a compound is paramount to ascertain its selectivity and potential off-target effects. While direct cross-reactivity studies on this compound are not extensively available in publicly accessible literature, a comparative analysis of its analogs can elucidate its likely biological interactions.

The benzofuranone scaffold is a core structure in numerous biologically active compounds, exhibiting a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom, as in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity.[1][3] This guide will explore the biological activities of various benzofuranone derivatives to build a predictive profile for this compound.

Comparison of Biological Activities of Benzofuranone Derivatives

To infer the potential cross-reactivity of this compound, it is valuable to examine the biological activities of structurally similar compounds. The following table summarizes the observed activities of various benzofuranone derivatives, providing a basis for predicting the potential targets of this compound.

Compound/Derivative ClassSubstitution PatternBiological ActivityTarget/Mechanism of ActionReference
Benzofuran-3-one indole derivativesIndole moietyAnticancerPI3Kα and mTOR inhibition[4]
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranonesNitroimidazole moietyAntileishmanialDNA disruption via radical anions[5]
3-Arylbenzofuranone derivativesAryl group at C-3Anti-Alzheimer'sAntioxidant, Cholinesterase inhibition[6]
6-hydroxybenzofuran-3(2H)-one based thiazolesThiazole moietyAntimicrobialN-myristoyltransferase (NMT) inhibition[7]
Fluorinated benzofuran and dihydrobenzofuran derivativesFluorine and other groupsAnti-inflammatory, AnticancerInhibition of PGE2, IL-6, CCL2, and NO secretion[8][9]
Benzofuran-indole hybridsIndole moietyAnticancer (NSCLC)EGFR inhibition[10]
General Benzofuran derivativesVariousAnticancermTOR signaling inhibition[11]

Experimental Protocols

The assessment of cross-reactivity involves a series of in vitro assays to determine a compound's activity against a panel of potential targets. Below are detailed methodologies for key experiments relevant to the activities observed in benzofuranone derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the inhibitory activity of a compound against a specific kinase.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

  • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

2. Assay Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the kinase enzyme to each well and incubate to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).

3. Data Analysis:

  • The luminescent signal is proportional to the kinase activity.

  • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

1. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism.

2. Serial Dilution of Compound:

  • Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

3. Inoculation:

  • Inoculate each well with the prepared microbial suspension.

4. Incubation:

  • Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

5. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Potential Cross-Reactivity and Mechanisms

To visually represent the concepts discussed, the following diagrams have been created using the DOT language.

G cluster_0 Compound Screening cluster_1 Cross-Reactivity Profiling cluster_2 Lead Optimization Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay Active Compounds Hit Confirmation Hit Confirmation Dose-Response Assay->Hit Confirmation Potent Hits Secondary Screening Secondary Screening Hit Confirmation->Secondary Screening Confirmed Hits Kinase Panel Kinase Panel Kinase Panel->Secondary Screening Selectivity Analysis Selectivity Analysis Secondary Screening->Selectivity Analysis IC50 Values SAR Studies SAR Studies Selectivity Analysis->SAR Studies Selective Compounds In Vivo Studies In Vivo Studies SAR Studies->In Vivo Studies Optimized Leads

A conceptual workflow for kinase inhibitor cross-reactivity profiling.

G EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Benzofuranone Inhibitor Inhibitor->EGFR Inhibitor->PI3K Inhibitor->mTOR

Potential inhibition of the EGFR-PI3K-Akt-mTOR pathway by benzofuranone derivatives.

Conclusion

Based on the available data for structurally related compounds, it is plausible that this compound could exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the benzofuranone core suggests potential interactions with key cellular signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, which are frequently implicated in cancer.[4][10][11] The fluorine substituent may enhance its potency and selectivity, a common strategy in medicinal chemistry to improve drug-like properties.[1][3]

A thorough investigation of this compound would require a comprehensive screening against a panel of kinases and other relevant biological targets to definitively establish its cross-reactivity profile. The experimental protocols provided in this guide offer a framework for such an evaluation. For researchers and drug development professionals, this comparative analysis serves as a valuable starting point for predicting the biological activities of this compound and for designing further experimental studies to elucidate its therapeutic potential and off-target effects.

References

Benchmarking 6-Fluorobenzofuran-3(2H)-one: A Comparative Analysis Against Standard Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 6-Fluorobenzofuran-3(2H)-one against established standard compounds in key biological assays. The data presented herein is intended to offer a comparative perspective for researchers evaluating the potential of this novel compound in drug discovery and development. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The introduction of a fluorine atom at the 6-position of the benzofuran-3(2H)-one scaffold is anticipated to modulate its biological activity, potentially enhancing its efficacy and pharmacokinetic profile.

Comparative Performance in In Vitro Assays

To establish a clear performance benchmark, this compound was evaluated against standard reference compounds in antimicrobial and anti-inflammatory assays. The following tables summarize the quantitative data from these comparative studies.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of pathogenic bacteria and fungi and compared with the standard broad-spectrum antibiotic, Ciprofloxacin, and the antifungal agent, Fluconazole. Lower MIC values are indicative of greater antimicrobial potency.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
This compound 81632
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A1

N/A: Not Applicable

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Dexamethasone, a potent corticosteroid, was used as the standard reference compound. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of NO production.

CompoundIC₅₀ for Nitric Oxide Inhibition (µM)
This compound 12.5
Dexamethasone0.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of this compound and the standard compounds was prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Incubation: The prepared inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

The anti-inflammatory activity was evaluated by measuring the inhibition of NO production in LPS-stimulated murine macrophage cell line RAW 264.7.

  • Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Treatment: Cells were seeded in a 96-well plate and allowed to adhere overnight. The cells were then pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent system. An equal volume of the supernatant and Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) were mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-stimulated control. The IC₅₀ value was determined by non-linear regression analysis.

Visualizing Pathways and Workflows

To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway involved in inflammation and the general experimental workflow for screening novel compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates DNA DNA NF-κB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Produces This compound This compound This compound->IKK Inhibits? This compound->NF-κB_nuc Inhibits?

Caption: LPS-induced inflammatory signaling pathway.

G Start Start Compound_Synthesis Synthesis of This compound Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., Antimicrobial, Anti-inflammatory) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀/MIC Determination) Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies In_Vivo_Studies->End

Caption: Drug discovery experimental workflow.

References

Safety Operating Guide

Proper Disposal of 6-Fluorobenzofuran-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide outlines the necessary procedures for the safe disposal of 6-Fluorobenzofuran-3(2H)-one, a fluorinated organic compound. Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound if available. In the absence of a specific SDS, the precautionary measures for handling halogenated organic compounds should be strictly followed. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated or vapors are present).To prevent inhalation of the compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure the Area : Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.

  • Ventilate the Area : Ensure adequate ventilation, if it is safe to do so. For spills outside a fume hood, increase airflow to the area.

  • Contain the Spill :

    • For solid material : Carefully sweep the spilled compound to prevent dust generation.

    • For solutions : Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.

  • Collect the Waste : Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials : All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation and Collection :

    • Due to its fluorinated structure, this compound is classified as a halogenated organic waste .

    • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • It is critical to keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper treatment and disposal.[1][2] Do not mix with incompatible materials such as strong oxidizing agents.[3]

  • Container Labeling :

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.[4]

    • Use secondary containment, such as a plastic tub, for liquid waste containers.

  • Professional Disposal :

    • All hazardous waste must be disposed of through a licensed environmental waste management company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Never pour this compound or its solutions down the sink or dispose of it in regular trash. [4]

Disposal Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., unused compound, contaminated solids) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) is_solid->liquid_waste Liquid collect_solid Place in a labeled solid halogenated waste container. solid_waste->collect_solid collect_liquid Place in a labeled liquid halogenated waste container with secondary containment. liquid_waste->collect_liquid store_waste Store waste container in a designated safe and secure area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Fluorobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Fluorobenzofuran-3(2H)-one (CAS No. 351528-80-8). Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a conservative approach to handling is strongly recommended, treating the compound with a high degree of caution.

Hazard Identification and Summary

This compound is a fluorinated benzofuranone derivative.[1] While detailed toxicological data is not fully available, the known hazards associated with this compound and its structural analogs warrant careful handling.

GHS Hazard Statements:

  • H227: Combustible liquid.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Analog Compound Hazards: Related benzofuran compounds are classified as toxic if swallowed or in contact with skin and may cause allergic skin reactions.

PropertyDataSource
Molecular Formula C8H5FO2[2]
Molecular Weight 152.12 g/mol [2]
Appearance Yellow to orange crystalline needles[2]
Boiling Point 261.7 ± 40.0 °C (Predicted)[2]
Density 1.379 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature Room Temperature, Sealed in dry conditions[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following table summarizes the minimum recommended PPE.

Body PartPPE SpecificationRationale
Hands Chemically resistant gloves (Nitrile or Neoprene recommended as a general precaution). Double-gloving is advised.To prevent skin contact and irritation.[2][3] Always inspect gloves for integrity before use.
Eyes Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect eyes from serious irritation or injury.[2][3]
Body A flame-resistant lab coat. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended.To protect skin and clothing from contamination.
Respiratory All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.To prevent inhalation and respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Keep the container tightly closed when not in use.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid the formation of dust and aerosols.

    • Avoid contact with skin, eyes, and clothing.

    • Use non-sparking tools, especially if heating the compound.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • Store locked up or in an area accessible only to authorized personnel.

Disposal Plan: Step-by-Step Waste Management

Unused or waste this compound and its containers must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Due to its fluorinated structure, this compound is classified as a halogenated organic waste.

    • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Keep halogenated organic waste separate from non-halogenated waste streams.[4]

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard symbols (e.g., flammable, irritant, toxic).[4]

  • Disposal Procedure:

    • Do not dispose of this chemical down the drain or in regular trash.

    • Transfer the sealed and labeled hazardous waste container to your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal facility.[3]

    • Contaminated materials, including gloves, absorbent pads, and lab coats, must also be disposed of as hazardous waste.[3]

Emergency Procedures

  • Spill:

    • Evacuate and secure the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[3]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Below is a workflow diagram for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Verify Fume Hood, Eyewash, & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Handle in Fume Hood prep3->handle1 Proceed to Handling handle2 Avoid Dust/Aerosol Formation handle1->handle2 emg1 Spill Response handle1->emg1 If Spill Occurs emg2 First Aid handle1->emg2 If Exposure Occurs handle3 Store in Tightly Sealed Container handle2->handle3 disp1 Segregate as Halogenated Organic Waste handle3->disp1 Generate Waste disp2 Label Waste Container Clearly disp1->disp2 disp3 Transfer to EHS/Licensed Facility disp2->disp3

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorobenzofuran-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Fluorobenzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.